9-((2-Ethylhexyl)oxy)-9-oxononanoic acid
Description
BenchChem offers high-quality 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-(2-ethylhexoxy)-9-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-3-5-11-15(4-2)14-21-17(20)13-10-8-6-7-9-12-16(18)19/h15H,3-14H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFRAIBOPSTMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Azelaic Acid Mono-2-Ethylhexyl Ester
This guide provides a detailed exploration of the physicochemical properties of azelaic acid mono-2-ethylhexyl ester. It is intended for researchers, scientists, and professionals in drug development who are interested in the application and characterization of this molecule. Given the limited availability of direct experimental data in publicly accessible literature, this document synthesizes foundational chemical principles with comparative data from its parent compound, azelaic acid, and its related diester, di(2-ethylhexyl) azelate, to provide a comprehensive and practical overview.
Introduction: A Molecule of Interest in Drug Delivery and Cosmetics
Azelaic acid is a well-established active ingredient in dermatology, known for its efficacy in treating conditions like acne and rosacea.[1] However, its therapeutic potential can be hampered by its physicochemical properties, such as limited solubility. Esterification of one or both of the carboxylic acid groups is a common strategy to modulate these properties, enhancing lipophilicity and potentially improving skin penetration and formulation compatibility. Azelaic acid mono-2-ethylhexyl ester, also known by its IUPAC name 9-((2-ethylhexyl)oxy)-9-oxononanoic acid, is one such derivative.[1] This guide will delve into its fundamental physicochemical characteristics, providing a scientific basis for its formulation and application.
Molecular Identity and Structure
A clear understanding of the molecular identity is the foundation for all physicochemical considerations.
| Identifier | Value | Source |
| IUPAC Name | 9-((2-ethylhexyl)oxy)-9-oxononanoic acid | [1] |
| Synonyms | Azelaic Acid 2-Ethylhexyl Monoester | [1] |
| CAS Number | 13050-58-3 | [2] |
| Molecular Formula | C₁₇H₃₂O₄ | [1] |
| Molecular Weight | 300.44 g/mol | [1] |
The structure of azelaic acid mono-2-ethylhexyl ester consists of the nine-carbon backbone of azelaic acid, with one carboxylic acid group esterified with a 2-ethylhexyl alcohol, and the other carboxylic acid group remaining free. This amphiphilic nature, possessing both a lipophilic ester tail and a hydrophilic carboxylic acid head, is central to its properties and potential applications.
Comparative Physicochemical Properties: An Estimation Framework
Direct experimental data for the monoester is scarce. However, we can logically infer its properties by bracketing them between those of azelaic acid and its corresponding di-ester, di(2-ethylhexyl) azelate.
| Property | Azelaic Acid | Azelaic Acid Mono-2-Ethylhexyl Ester (Estimated) | Di(2-ethylhexyl) Azelate |
| Physical State | White, crystalline solid | Likely a viscous liquid or low-melting solid | Colorless to pale yellow, oily liquid |
| Melting Point | 106.5 - 109 °C | Expected to be significantly lower than azelaic acid | -67 °C |
| Boiling Point | 286 °C (at 100 mmHg) | Expected to be between that of the acid and the di-ester | >282 °C (at 760 mmHg) |
| Water Solubility | Sparingly soluble (~2.4 g/L at 20°C) | Expected to be very low | Insoluble (0.1 mg/L at 25 °C) |
| pKa | pKa₁: 4.55, pKa₂: 5.50 | Expected to have one pKa value similar to pKa₁ of azelaic acid (~4.5) | Not applicable |
| logP (Octanol-Water Partition Coefficient) | ~1.22 | Expected to be significantly higher than azelaic acid | 9.213 (estimated) |
Note: The values for azelaic acid and di(2-ethylhexyl) azelate are sourced from various chemical databases and publications. The properties for the monoester are estimations based on chemical principles.
The esterification with the bulky and non-polar 2-ethylhexyl group will drastically reduce the melting point compared to the crystalline azelaic acid due to the disruption of the crystal lattice formed by hydrogen bonding between the carboxylic acid groups. The boiling point will increase due to the higher molecular weight. Water solubility is expected to decrease significantly due to the introduction of the large lipophilic tail. The logP value, a measure of lipophilicity, will be substantially higher than that of azelaic acid, indicating a greater affinity for lipid environments. The single remaining carboxylic acid group means the monoester will have one pKa value, likely close to the first pKa of azelaic acid.
Experimental Protocols for Physicochemical Characterization
To obtain definitive data for azelaic acid mono-2-ethylhexyl ester, a series of standard experimental procedures should be employed.
Determination of Purity and Identity
Methodology: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of the monoester can be assessed using Reverse-Phase HPLC (RP-HPLC).[3] Due to the lack of a strong chromophore, UV detection at lower wavelengths (around 210 nm) is typically used for azelaic acid and its derivatives.[3] For identity confirmation and to detect volatile impurities, GC-MS is the method of choice. Derivatization of the free carboxylic acid group to a more volatile ester (e.g., methyl or ethyl ester) may be necessary for optimal GC analysis.[4]
Diagram: Workflow for Purity and Identity Determination
Caption: Workflow for the determination of purity and identity using HPLC and GC-MS.
Determination of the Acid Dissociation Constant (pKa)
Methodology: Potentiometric Titration
The pKa of the single carboxylic acid group can be accurately determined by potentiometric titration.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a sample of the monoester and dissolve it in a suitable co-solvent system (e.g., water/ethanol) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Analysis: Record the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the carboxylic acid groups have been neutralized (the half-equivalence point).
Determination of the Partition Coefficient (logP)
Methodology: Shake-Flask Method (OECD Guideline 107)
The octanol-water partition coefficient (logP) is a critical parameter for predicting the behavior of a molecule in biological systems.
Step-by-Step Protocol:
-
System Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Sample Preparation: Dissolve a known amount of the monoester in the n-octanol-saturated water or water-saturated n-octanol.
-
Partitioning: Mix the aqueous and octanol phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the monoester in both the aqueous and octanol phases using a validated analytical method (e.g., HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Diagram: Relationship between Structure and Physicochemical Properties
Caption: The influence of the molecular structure on key physicochemical properties.
Conclusion: A Promising Derivative Warranting Further Investigation
Azelaic acid mono-2-ethylhexyl ester presents an interesting modification of the parent azelaic acid molecule, with physicochemical properties that are predicted to be more favorable for certain topical and transdermal formulations. The increased lipophilicity suggests the potential for enhanced skin penetration and improved solubility in lipid-based vehicles. However, the lack of comprehensive experimental data highlights the need for further research to fully characterize this compound. The experimental protocols outlined in this guide provide a roadmap for such investigations, which will be crucial for unlocking the full potential of this promising derivative in the fields of pharmaceuticals and cosmetics.
References
-
Information on the synthesis of 9-oxononanoic acid, a related compound. link
-
A review of the physicochemical properties of oral drugs, providing context for the importance of these parameters. link
-
Veeprho provides the IUPAC name, molecular formula, and molecular weight of Azelaic Acid 2-Ethylhexyl Monoester. link
-
A study on the development and validation of an RP-HPLC method for azelaic acid in a cubosomal dispersion. link
-
Information on the synthesis of di(2-ethylhexyl) azelate. link
-
Axios Research provides the non-labelled CAS number for Azelaic Acid 2-Ethylhexyl Monoester. link
-
A study on the physicochemical properties of polysaccharides, highlighting the importance of these characteristics. link
-
A comparative analysis of 4-oxononanoic acid and 9-oxononanoic acid, discussing their biological roles. link
-
A request for a PDF on the synthesis of 9-oxononanoic acid. link
-
A brief overview of the importance of physicochemical properties in medicinal chemistry. link
-
A study on the replacement of Di(2-ethylhexyl) Terephthalate with Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC plasticization. link
-
A validation and application of an HPLC method for the determination of di(2-ethylhexyl) phthalate and mono(2-ethylhexyl) phthalate in liver samples. link
-
PubChem entry for 9-Oxononanoic acid, a related compound. link
-
BroadPharm product page for Azelaic Acid Monoethyl Ester, a similar monoester. link
-
The Good Scents Company provides information on dioctyl azelate. link
-
MedChemExpress lists Azelaic acid 2-ethylhexyl monoester-d14 for research purposes. link
-
Safety Data Sheet for Azelaic acid from Carl ROTH. link
-
CAS Common Chemistry page for Dihexyl ether. link
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An In-depth Technical Guide to 9-((2-Ethylhexyl)oxy)-9-oxononanoic Acid
Foreword: Navigating the Known and the Novel
The compound 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid represents a specific molecular architecture at the intersection of dicarboxylic acids and branched-chain alcohols. While its constituent precursors, 9-oxononanoic acid and 2-ethylhexanol, are well-documented, a dedicated Chemical Abstracts Service (CAS) number for this specific ester is not readily found in major chemical databases. This guide, therefore, is constructed upon a foundation of established chemical principles and extrapolated data from structurally similar compounds. It serves as both a technical dossier on what is known about its components and a predictive framework for the properties, synthesis, and analysis of the target molecule. Our approach is to provide a scientifically rigorous yet practical resource that empowers researchers to synthesize and characterize this compound with confidence.
Chemical Identity and Nomenclature
9-((2-Ethylhexyl)oxy)-9-oxononanoic acid is systematically understood as the ester formed between the carboxylic acid group of 9-oxononanoic acid and the hydroxyl group of 2-ethylhexanol.
-
Systematic IUPAC Name: 2-Ethylhexyl 9-oxononanoate
-
Common Synonyms: 2-Ethylhexyl azelaaldehydate
-
Molecular Formula: C₁₇H₃₂O₃
-
Molecular Weight: 284.44 g/mol
As a definitive CAS number is not cataloged, it is crucial to reference the identifiers of its parent molecules.
| Identifier | 9-((2-Ethylhexyl)oxy)-9-oxononanoic Acid | 9-Oxononanoic Acid (Parent Acid) | 2-Ethylhexanol (Parent Alcohol) |
| CAS Number | Not Available | 2553-17-5[1][2] | 104-76-7[3][4][5] |
| Molecular Formula | C₁₇H₃₂O₃ | C₉H₁₆O₃[2][6] | C₈H₁₈O[3] |
| Molecular Weight | 284.44 g/mol | 172.22 g/mol [2][6] | 130.23 g/mol [5] |
Molecular Structure
The structure combines a nine-carbon linear chain containing a terminal aldehyde and a terminal ester group, with the ester function incorporating a branched eight-carbon alkyl chain.
Caption: Chemical structure of 2-Ethylhexyl 9-oxononanoate.
Physicochemical Properties (Predicted)
The physical properties of 2-Ethylhexyl 9-oxononanoate can be reliably predicted based on its molecular structure—a long aliphatic chain ester. Such molecules are typically non-polar, resulting in low water solubility and a high boiling point.[7][8]
| Property | Predicted Value / Description | Rationale |
| Physical State | Colorless to pale yellow, oily liquid at 25°C | High molecular weight and long alkyl chains prevent crystallization at room temperature.[7] |
| Boiling Point | > 300°C at 760 mmHg | Long-chain esters exhibit low volatility. For comparison, Di-2-ethylhexyl phthalate boils at 385°C.[9] |
| Density | ~0.90 - 0.95 g/mL at 25°C | Similar to other long-chain aliphatic esters.[10] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, toluene). | The long, non-polar alkyl chains dominate the molecule's character, making it hydrophobic.[7] |
| Refractive Index | ~1.44 - 1.46 | Typical range for aliphatic esters of this size. |
Synthesis and Purification: A Protocol Grounded in First Principles
The most direct and industrially relevant method for synthesizing 2-Ethylhexyl 9-oxononanoate is the Fischer-Speier esterification.[11][12][13] This acid-catalyzed condensation reaction between 9-oxononanoic acid and 2-ethylhexanol is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side, typically by removing the water by-product as it forms.[14]
Causality of Experimental Design
The choice of an acid catalyst (like p-toluenesulfonic acid) is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the alcohol.[12][14] Using a solvent like toluene that forms an azeotrope with water allows for the continuous removal of water via a Dean-Stark apparatus, which is the primary driving force for the reaction's completion.[14] An excess of one reactant, typically the less expensive or more easily removed one (in this case, potentially 2-ethylhexanol), can also be used to push the equilibrium.[15]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
9-Oxononanoic acid (1.0 eq)
-
2-Ethylhexanol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)
-
Toluene (approx. 2 mL per mmol of carboxylic acid)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation or column chromatography setup
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 9-oxononanoic acid, 2-ethylhexanol, and toluene.
-
Catalyst Addition: Add the p-TSA catalyst to the mixture.
-
Azeotropic Reflux: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the side arm of the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Continue the reflux until no more water is collected, which typically takes 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acidic catalyst.[16]
-
Workup - Washing: Wash the organic layer sequentially with deionized water and then brine to remove any remaining salts.[16]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[16]
-
Purification: The crude product, an oily liquid, should be purified. Given its high boiling point, vacuum distillation is the preferred method for large-scale purification. For smaller scales or higher purity, column chromatography on silica gel (using a hexane/ethyl acetate gradient) is effective.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Ethylhexyl 9-oxononanoate.
Analytical Characterization: A Self-Validating System
Confirmation of the product's identity and purity requires a multi-technique approach. Each method provides complementary information, creating a self-validating analytical system.[17]
| Technique | Expected Results |
| ¹H NMR | ~9.7 ppm (t, 1H): Aldehyde proton (-CHO). ~4.0 ppm (d, 2H): Methylene protons adjacent to the ester oxygen (-O-CH₂-). ~2.4 ppm (t, 2H): Methylene protons adjacent to the aldehyde. ~2.2 ppm (t, 2H): Methylene protons adjacent to the ester carbonyl. ~1.2-1.6 ppm (m): Bulk methylene and methine protons of both alkyl chains. ~0.9 ppm (m, 6H): Terminal methyl groups of the 2-ethylhexyl chain. |
| ¹³C NMR | ~202 ppm: Aldehyde carbonyl carbon. ~174 ppm: Ester carbonyl carbon. ~67 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-). ~44 ppm: Methylene carbon adjacent to the aldehyde. ~39 ppm: Methine carbon of the 2-ethylhexyl group. ~20-34 ppm: Remaining aliphatic carbons. ~11, 14 ppm: Terminal methyl carbons. |
| IR Spectroscopy | ~2720 cm⁻¹: C-H stretch characteristic of aldehydes. ~1735 cm⁻¹: Strong C=O stretch of the aliphatic ester. ~1725 cm⁻¹: Strong C=O stretch of the aliphatic aldehyde. ~1250-1000 cm⁻¹: Two strong C-O stretching bands, characteristic of esters (the "Rule of Three").[18] |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 284.44. Key Fragments: Loss of the 2-ethylhexyl group (C₈H₁₇, 113 Da), McLafferty rearrangement products. |
Analytical Workflow Diagram
Caption: General workflow for analytical characterization.
Potential Applications and Research Horizons
The molecular structure of 2-Ethylhexyl 9-oxononanoate—a long, flexible aliphatic chain with a bulky, branched ester group—is highly suggestive of its potential utility in polymer and materials science.
-
PVC Plasticizers: Esters of dicarboxylic acids are widely used as plasticizers for polyvinyl chloride (PVC).[19][20] The 2-ethylhexyl group is a common component in high-performance plasticizers like Di-2-ethylhexyl phthalate (DEHP) and Di-2-ethylhexyl azelate (DOZ), where it imparts good low-temperature flexibility and permanence.[9][21] 2-Ethylhexyl 9-oxononanoate could serve as a novel, potentially bio-based alternative, given that azelaic acid (the dicarboxylic acid analog) can be derived from vegetable oils.[22][23]
-
Biolubricants and Base Oils: The demand for environmentally friendly lubricants is growing. Long-chain esters are valued as lubricant base stocks for their high viscosity index, good thermal stability, and biodegradability.[24] The properties of this molecule make it a strong candidate for formulation into hydraulic fluids, metalworking fluids, or engine oils.[25]
-
Cosmetics and Personal Care: As an emollient, the ester could find use in skin creams and lotions. The 2-ethylhexyl group is used in emollients like 2-ethylhexyl stearate.
Future Research:
-
Performance Evaluation: A key research avenue is the synthesis and subsequent testing of its performance as a PVC plasticizer, comparing its efficiency, migration resistance, and low-temperature properties against commercial standards.
-
Lubricity and Stability: Investigating its physicochemical properties, such as viscosity index, pour point, and oxidative stability, would be essential to validate its use as a biolubricant.[24]
-
Biodegradability Studies: Quantifying its rate of biodegradation would be critical for marketing it as an environmentally friendly alternative.
Safety and Handling
While specific toxicological data for 2-Ethylhexyl 9-oxononanoate is unavailable, a risk assessment can be based on its precursors and chemical class.
-
9-Oxononanoic Acid: May cause skin, eye, and respiratory irritation.
-
2-Ethylhexanol: May cause skin, eye, and respiratory irritation. Harmful if inhaled.[26]
-
General Ester Profile: High molecular weight esters generally have low volatility and low acute toxicity.[10]
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Avoid inhalation of any vapors, especially during heating or distillation.
-
Store in a cool, dry place in a tightly sealed container.
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NIST. (n.d.). 9-Oxononanoic acid. [Link]
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Wikipedia. (n.d.). 2-Ethylhexanol. [Link]
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Taylor & Francis Online. (2016). Synthesis and Optimization of 2-ethylhexyl Ester as Base Oil for Drilling Fluid Formulation. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Ethylhexanol. [Link]
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The Good Scents Company. (n.d.). 9-oxononanoic acid. [Link]
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Ataman Kimya. (n.d.). 2-ETHYL HEXANOL. [Link]
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UKM. (n.d.). SYNTHESIS OF ESTOLIDE 2-ETHYLHEXYL ESTER FROM RICINUS COMMUNIS. [Link]
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ResearchGate. (2021). Synthesis of Dimer Acid 2-Ethylhexyl Esters and their Physicochemical Properties as Biolubricant Base Stock and their Potential as Additive in Commercial Base Oils. [Link]
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ACS Publications. (2020). Continuous Enzymatic Synthesis of 2-Ethylhexyl Oleate in a Fluidized Bed Reactor. [Link]
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Chemistry LibreTexts. (2023). Properties of Esters. [Link]
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ACS Publications. (n.d.). Some Physical Properties of Long-Chained Esters of Dibasic Acids. [Link]
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ResearchGate. (n.d.). Physicochemical properties of esters. [Link]
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Gantrade. (n.d.). Applications of 2-Ethylhexyl Acrylate (2-EHA). [Link]
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RSC Publishing. (2024). Synthesis of azelaic acid copolyester plasticizers and their application in PVC. [Link]
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MDPI. (2024). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols. [Link]
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ArTS. (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. [Link]
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Scribd. (n.d.). Ester Synthesis and Characterisation Lab. [Link]
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Wikipedia. (n.d.). Azelaic acid. [Link]
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PubMed. (2024). Synthesis of azelaic acid copolyester plasticizers and their application in PVC. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Azelaic Acid: Properties and Synthesis. [Link]
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Kinam Park, Purdue University. (n.d.). PLASTICIZERS. [Link]
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PubMed. (n.d.). Biological effects of di-(2-ethylhexyl) phthalate and other phthalic acid esters. [Link]
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ResearchGate. (2025). A review: Other types of esters used as plasticizers. [Link]
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Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
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ResearchGate. (2025). NMR and IR Spectroscopy for the Structural Characterization of Edible Fats and Oils. [Link]
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Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
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Preamble: Navigating Data Scarcity for 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 9-Oxononanoic Acid and its Esters: A Proxy for 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid
In the realm of chemical research and drug development, the structural elucidation of novel or specialized molecules is a foundational step. This guide was initially intended to provide a comprehensive overview of the spectroscopic data for 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid. However, a thorough search of publicly available scientific literature and chemical databases reveals a current absence of specific spectroscopic data for this particular ester.
As a practical and scientifically grounded alternative, this guide will focus on the spectroscopic characterization of the parent compound, 9-oxononanoic acid [1][2][3][4], and its closely related ethyl ester, 9-oxo-nonanoic acid ethyl ester[5]. The spectroscopic principles and data presented herein serve as a robust proxy, providing researchers with the necessary framework to predict, acquire, and interpret the spectroscopic features of the target molecule, 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid. The insights derived from the parent acid and its simple ester are directly translatable, with predictable variations arising from the 2-ethylhexyl ester moiety.
Introduction: The Significance of 9-Oxononanoic Acid
9-Oxononanoic acid, also known as azelaaldehydic acid, is a medium-chain oxo-fatty acid that plays a role in various biological processes.[2][4] It is recognized as a lipid peroxidation product, primarily formed from the oxidation of linoleic acid.[3][6] Its bifunctional nature, possessing both a terminal carboxylic acid and an aldehyde group, makes it a valuable precursor for the synthesis of biopolymers and other functionalized materials.[7] Accurate spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its reactivity in both biological and synthetic contexts.
This guide will provide a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 9-oxononanoic acid. We will delve into the rationale behind sample preparation, data acquisition parameters, and the interpretation of the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like 9-oxononanoic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 9-oxononanoic acid is expected to show distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the predicted chemical shifts, multiplicities, and integrations.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H9 (-CHO) | 9.77 | Triplet (t) | 1H | The aldehyde proton is highly deshielded and will be split by the adjacent CH₂ group. |
| H2 (-CH₂COOH) | 2.35 | Triplet (t) | 2H | Protons alpha to the carboxylic acid are deshielded. |
| H8 (-CH₂CHO) | 2.43 | Triplet (t) | 2H | Protons alpha to the aldehyde are also deshielded. |
| H3, H7 | 1.63 | Quintet | 4H | Methylene protons beta to the carbonyl groups. |
| H4, H5, H6 | 1.34 | Multiplet (m) | 6H | Overlapping signals of the central methylene groups in the alkyl chain. |
| -COOH | ~11-12 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often exchanges, leading to a broad signal. |
Note: Predicted values are based on standard chemical shift tables and additivity rules. Actual values may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C9 (-CHO) | 202.8 | The aldehyde carbon is highly deshielded. |
| C1 (-COOH) | 179.5 | The carboxylic acid carbon is also significantly deshielded. |
| C8 (-CH₂CHO) | 43.9 | Carbon alpha to the aldehyde. |
| C2 (-CH₂COOH) | 34.1 | Carbon alpha to the carboxylic acid. |
| C4, C5, C6 | ~29.0 | Central methylene carbons. |
| C3, C7 | ~24.6 | Methylene carbons beta to the carbonyls. |
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 9-oxononanoic acid.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 9-oxononanoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. However, if solubility is an issue, or to better observe the carboxylic acid proton, DMSO-d₆ can be used.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters:
-
Spectral Width: ~16 ppm
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Spectral Width: ~220 ppm
-
Pulse Angle: 45 degrees
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
Diagram: NMR Experimental Workflow
Caption: A generalized workflow for acquiring NMR spectroscopic data.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. 9-Oxononanoic acid has two key functional groups, a carboxylic acid and an aldehyde, which will give rise to characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3300-2500 | O-H stretch (Carboxylic Acid) | Broad | The broadness is due to hydrogen bonding. |
| ~2930, ~2850 | C-H stretch (Alkyl) | Strong | Characteristic of the CH₂ groups in the backbone. |
| ~2720 | C-H stretch (Aldehyde) | Medium-Weak | A characteristic, and often sharp, peak for the aldehyde C-H bond. |
| ~1730 | C=O stretch (Aldehyde) | Strong | The carbonyl stretch of the aldehyde. |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong | The carbonyl stretch of the carboxylic acid, often overlapping with the aldehyde C=O. |
| ~1465 | C-H bend (Alkyl) | Medium | Scissoring and bending modes of the CH₂ groups. |
| ~1280 | C-O stretch (Carboxylic Acid) | Medium | Coupled with O-H in-plane bending. |
| ~930 | O-H bend (Carboxylic Acid) | Broad, Medium | Out-of-plane bend, characteristic of a hydrogen-bonded dimer. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
Objective: To obtain a high-quality IR spectrum of 9-oxononanoic acid.
Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This is crucial to subtract the atmospheric CO₂ and H₂O signals.
-
-
Sample Application:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for both identification and structural elucidation.
Expected Mass Spectrometric Data
For 9-oxononanoic acid (Molecular Weight: 172.22 g/mol )[1][3][4], several ionization techniques can be employed.
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation.
-
Molecular Ion (M⁺): A peak at m/z = 172 might be weak or absent.
-
Key Fragments: Expect fragments from the cleavage of the alkyl chain and around the functional groups. Common losses would include H₂O (m/z = 154), CHO (m/z = 143), and COOH (m/z = 127).
-
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules.
-
Positive Mode: Expect to see the protonated molecule [M+H]⁺ at m/z = 173 and adducts such as the sodium adduct [M+Na]⁺ at m/z = 195.
-
Negative Mode: Expect the deprotonated molecule [M-H]⁻ at m/z = 171.
-
A mass spectrum for the related compound, 9-oxo-nonanoic acid, ethyl ester, has been reported in the literature, which can provide insight into the fragmentation of the C9 backbone.[5]
Experimental Protocol: ESI-MS
Objective: To confirm the molecular weight of 9-oxononanoic acid.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization in positive or negative mode, respectively.
-
-
Infusion and Ionization:
-
The sample solution is introduced into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets.
-
-
Mass Analysis:
-
The charged ions are desolvated and enter the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A full scan spectrum is acquired over a relevant mass range (e.g., m/z 50-500).
-
Diagram: Mass Spectrometry Logic Flow
Caption: Logical flow from sample to spectrum in ESI-MS.
Conclusion: A Comprehensive Spectroscopic Portrait
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of 9-oxononanoic acid. While direct spectroscopic data for 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid is not currently available, the principles and data outlined in this guide for the parent acid provide a solid foundation for researchers. The addition of the 2-ethylhexyl group would introduce predictable changes in the spectra:
-
¹H NMR: New signals for the ethyl and hexyl moieties, including a characteristic upfield triplet for the methyl group and complex multiplets for the methylene groups. The signal for the protons alpha to the ester oxygen would appear around 4.1 ppm.
-
¹³C NMR: Additional signals corresponding to the eight carbons of the 2-ethylhexyl group.
-
IR: The broad O-H stretch of the carboxylic acid would be absent, and the C=O stretch would likely shift slightly to ~1735 cm⁻¹ (characteristic of an ester).
-
MS: The molecular weight would increase accordingly, and new fragmentation patterns related to the loss of the 2-ethylhexyl group would be observed.
By understanding the spectroscopic signature of the core 9-oxononanoic acid structure, scientists and drug development professionals are well-equipped to characterize its derivatives and unlock their potential in various applications.
References
-
PubChem. (n.d.). 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 9-Oxononanoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Natural Products Atlas. (2022, February 14). Showing NP-Card for 9-Oxononanoic acid (NP0044542). Retrieved from [Link]
-
PubChem. (n.d.). 9-Oxononanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Iacazio, G., et al. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. ChemSusChem, 6(11), 2174-2179. Retrieved from [Link]
-
ResearchGate. (n.d.). Representing the mass spectrum of Nonanoic acid, 9-oxo-, ethyl ester.... Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 9-((2-Ethylhexyl)oxy)-9-oxononanoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid. In the absence of extensive empirical data for this specific molecule, this document leverages fundamental principles of organic chemistry and data from structurally analogous compounds to build a predictive solubility profile. It is intended for researchers, scientists, and professionals in drug development who require an understanding of this compound's behavior in various organic media for formulation, purification, and analytical purposes. A detailed, field-proven experimental protocol for the quantitative determination of solubility is also provided to empower researchers to generate precise data for their specific applications.
Introduction: The Significance of Solubility
9-((2-Ethylhexyl)oxy)-9-oxononanoic acid is a bifunctional organic molecule featuring a C9 carboxylic acid backbone esterified with a branched 2-ethylhexyl group. Its structure suggests potential utility as a plasticizer, a lubricant component, or more critically in the pharmaceutical domain, as a lipid-based excipient or a prodrug moiety to enhance the lipophilicity of parent drug molecules. In such applications, understanding and controlling its solubility in organic solvents is paramount. Solubility dictates the choice of solvents for synthesis and purification, the design of effective drug delivery systems, and the development of robust analytical methods. This guide provides a foundational understanding of its predicted solubility based on molecular structure and a practical framework for its empirical determination.
Molecular Structure Analysis: A Tale of Two Moieties
The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[1][2] The structure of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid presents a fascinating duality, combining a polar head with a substantial non-polar tail.
-
The Polar Headgroup: The terminal carboxylic acid (-COOH) is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[3][4][5][6][7] This feature promotes interaction with polar solvents.
-
The Non-Polar Body: The molecule is dominated by its non-polar components: a nine-carbon aliphatic chain and a branched eight-carbon 2-ethylhexyl ester group. This extensive hydrocarbon character will drive its affinity for non-polar solvents.[3][7][8]
The branched nature of the 2-ethylhexyl group is also significant; it can inhibit efficient crystal packing, which may enhance its solubility compared to a linear isomer.[9] The overall solubility will be a balance between the polar interactions of the carboxylic acid and the dispersion forces favored by the large, non-polar hydrocarbon regions.
Predicted Solubility Profile
Based on the structural analysis, a predictive solubility profile for 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid in common organic solvents is presented below. These predictions are qualitative and serve as a starting point for solvent selection in experimental settings.
| Solvent Class | Representative Solvents | Predicted Solubility | Justification |
| Non-Polar | Hexane, Toluene, Diethyl Ether | High to Very High | The dominant non-polar C9 and C8 branched alkyl chains will interact favorably with non-polar solvents via London dispersion forces. The "like dissolves like" principle strongly applies here.[1] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | These solvents possess a dipole moment that can interact with the polar ester and carboxylic acid groups. The large non-polar portion of the molecule is also readily solvated. For instance, DMSO is a powerful solvent for many organic molecules.[10][11] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While these solvents can form hydrogen bonds with the carboxylic acid group, the extensive non-polar character of the molecule will limit miscibility. Shorter-chain alcohols like methanol and ethanol are expected to be better solvents than longer-chain alcohols.[1][3][6][7] |
| Aqueous | Water | Very Low / Insoluble | The large, hydrophobic hydrocarbon structure (17 carbons in total) significantly outweighs the solubilizing effect of the single carboxylic acid group, making the molecule essentially insoluble in water.[3][7] However, it would become water-soluble in basic aqueous solutions (e.g., 5% NaOH) due to the formation of a carboxylate salt.[12] |
Note: Data for structurally similar compounds supports these predictions. For example, 9-oxononanoic acid is slightly soluble in chloroform and methanol.[13] 2-ethylhexanol itself is soluble in most organic solvents but poorly soluble in water.[9] Various 2-ethylhexyl esters also show good solubility in organic base oils.[14]
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain precise, actionable data, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[15]
Materials and Equipment
-
9-((2-Ethylhexyl)oxy)-9-oxononanoic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Volumetric flasks and pipettes
Step-by-Step Methodology (Shake-Flask Method)
-
Preparation of Stock Solutions for Calibration:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution.
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.[15]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Centrifuge the vials to pellet the remaining undissolved solid.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.[15]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples using a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Conclusion
While direct, published solubility data for 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid is scarce, a robust predictive framework can be established based on its molecular structure. The compound's large, non-polar character, conferred by its C9 alkyl chain and branched C8 ester group, suggests high solubility in non-polar organic solvents and moderate to high solubility in polar aprotic solvents. Conversely, its solubility in polar protic solvents is expected to be limited, and it is predicted to be virtually insoluble in water. For applications requiring precise solubility values, the provided shake-flask experimental protocol offers a reliable and self-validating system for generating high-quality data. This guide serves as a critical resource for scientists and developers, enabling informed solvent selection and facilitating the successful application of this compound in research and development.
References
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Computer Sciences, 43(2), 429-434. Retrieved from [Link]
-
Faculty of Science, Alexandria University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]
-
LibreTexts. (2022, September 15). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Unknown Source. (2025, October 22). Solubility. Retrieved from [Link]
-
Kim, S., & Kim, D. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. Retrieved from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
-
Ghasemi, M., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. Retrieved from [Link]
-
Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]
-
QuickTakes. (n.d.). Student Question: How do functional groups affect the properties of organic molecules? Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
2012 Book Archive. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]
-
Pacific Speciality Oils. (n.d.). 2-ETHYLHEXYL ESTERS. Retrieved from [Link]
-
PubChem. (n.d.). 9-Oxononanoic acid. Retrieved from [Link]
-
Australian Government Department of Health. (2016, July 1). Selected 2-ethylhexyl esters: Human health tier II assessment. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylhexyl (2,4-dichlorophenoxy)acetate. Retrieved from [Link]
-
PubChem. (n.d.). 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid. Retrieved from [Link]
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Thermal Stability and Degradation Kinetics of Azelaic Acid Mono-2-Ethylhexyl Ester: A Technical Guide
Executive Summary
Azelaic acid mono-2-ethylhexyl ester (AAMEE), a bio-based aliphatic monoester, is increasingly utilized in advanced drug delivery systems, topical immunomodulatory formulations, and high-performance synthetic lubricants. While fully esterified derivatives like di-2-ethylhexyl azelate (DOZ) exhibit robust thermal stability, the amphiphilic nature of AAMEE—characterized by a bulky lipophilic tail and a reactive free carboxylic acid head—introduces complex thermal degradation kinetics. This whitepaper provides a comprehensive analysis of AAMEE's thermal degradation mechanisms, outlines a self-validating analytical protocol for kinetic profiling, and discusses the critical implications for pharmaceutical processing and formulation stability.
Chemical Profile and Pharmaceutical Relevance
Azelaic acid and its esterified derivatives are recognized for their pluripotent immunomodulatory activities, including the mitigation of insulin resistance and suppression of pro-inflammatory signaling[1]. In formulation science, monoesters like AAMEE function as potent permeation enhancers and surfactants in self-emulsifying drug delivery systems (SEDDS).
However, the thermal processing of these compounds—such as during hot-melt extrusion, high-shear homogenization, or vacuum distillation—requires strict temperature control. Industrial purification of azelaic acid derivatives typically operates under high vacuum (50 to 3000 Pa) specifically to avoid thermal degradation, which can terminate chain growth and generate unwanted volatile impurities[2]. Understanding the exact thermal boundaries of AAMEE is therefore critical for maintaining the active pharmaceutical ingredient's (API) structural integrity.
Mechanisms of Thermal Degradation
The thermal degradation of AAMEE is not a singular event but a network of competitive parallel reactions. The presence of both an ester linkage and a free carboxylic acid dictates three primary degradation pathways when exposed to temperatures exceeding 220°C:
-
Ester Pyrolysis (β-Hydride Elimination): The 2-ethylhexyl moiety contains multiple abstractable β-hydrogens. Under thermal stress, a six-membered cyclic transition state forms (McLafferty-type rearrangement), leading to the cleavage of the ester bond. This yields free azelaic acid and 2-ethylhexene.
-
Decarboxylation: The free terminal carboxylic acid is susceptible to thermal decarboxylation, releasing carbon dioxide (CO₂) and forming octanoic acid mono-2-ethylhexyl ester. This pathway is highly sensitive to trace metal catalysts (e.g., iron or copper) present in manufacturing vessels.
-
Intermolecular Dehydration: At elevated temperatures, the free carboxylic acid groups of adjacent AAMEE molecules can undergo condensation, releasing water and forming oligomeric anhydrides. This increases the viscosity of the bulk material and alters its solubility profile.
Fig 1: Primary thermal degradation pathways of mono-2-ethylhexyl azelate under inert conditions.
Physicochemical and Thermal Properties Data
To contextualize the stability of AAMEE, it must be compared against its parent acid and its fully esterified counterpart. The free proton in AAMEE lowers its thermal onset of degradation compared to the di-ester due to autocatalytic hydrolysis and dehydration tendencies.
| Compound | Molecular Weight ( g/mol ) | Melting / Pour Point (°C) | Thermal Degradation Onset (T_onset) | Primary Degradation Pathway |
| Azelaic Acid | 188.22 | 106 - 109 | > 280°C | Decarboxylation / Anhydride |
| Mono-2-ethylhexyl Azelate | 300.44 | < 25 (Liquid) | ~ 220°C - 250°C | Ester Pyrolysis / Decarboxylation |
| Di-2-ethylhexyl Azelate (DOZ) | 412.65 | -62 (Pour point)[3] | > 282°C[3] | Ester Pyrolysis |
Note: T_onset values are highly dependent on atmospheric conditions (inert vs. oxidative) and heating rates during thermogravimetric analysis.
Experimental Workflow: Self-Validating Thermal Kinetic Profiling
To accurately determine the thermal stability limits and shelf-life predictions of AAMEE for drug development, researchers must utilize a coupled Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) system.
The following protocol is designed as a self-validating system : it inherently checks for systemic errors by decoupling time and temperature (via multiple heating rates) and prevents the loss of critical data through optimized hardware configurations.
Step-by-Step TGA-FTIR Methodology
-
Instrument Calibration: Calibrate the TGA temperature using Curie point magnetic reference standards (e.g., Alumel, Nickel, and Iron) to ensure absolute temperature accuracy across the 25°C to 500°C range.
-
Sample Preparation & Crucible Selection: Load 2.0 to 5.0 mg of AAMEE into an alumina (Al₂O₃) crucible .
-
Causality: Platinum crucibles must be avoided. Platinum acts as a heterogeneous catalyst for the decarboxylation of free aliphatic carboxylic acids, which would artificially lower the measured activation energy (
) and misrepresent the compound's true thermal stability.
-
-
Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Causality: An inert atmosphere isolates purely thermal degradation (pyrolysis) from thermo-oxidative degradation, allowing for the accurate extraction of baseline kinetic parameters.
-
-
Dynamic Thermal Ramping: Subject the sample to dynamic heating programs at four distinct rates: 5, 10, 15, and 20 °C/min, from ambient temperature to 500°C.
-
Evolved Gas Analysis (EGA): Route the evolved gases from the TGA furnace to the FTIR gas cell via a transfer line. Critically, heat the transfer line and the FTIR gas cell to 200°C.
-
Causality: AAMEE degradation produces high-boiling fragments (e.g., azelaic acid, bp > 280°C). If the transfer line is unheated or set too low, these fragments will condense on the tubing walls, and the FTIR will only detect non-condensable gases (CO₂, CO), blinding the researcher to the primary ester pyrolysis mechanism.
-
-
Isoconversional Kinetic Modeling: Apply the model-free Kissinger-Akahira-Sunose (KAS) method to the TGA data.
-
Causality: Because AAMEE degrades via parallel, competing pathways, assuming a single reaction model (like first-order kinetics) is mathematically invalid. Model-free methods calculate
as a function of the extent of conversion ( ), revealing changes in the degradation mechanism as the reaction progresses.
-
Fig 2: Self-validating TGA-FTIR workflow for extracting degradation kinetics of azelate esters.
Implications for Formulation and Drug Development
The thermal profile of AAMEE dictates strict operational boundaries for formulation scientists:
-
Emulsification Limits: When formulating AAMEE into topical creams or lipid nanoparticles, aqueous and lipid phase heating should not exceed 80°C to 90°C. While bulk degradation occurs > 220°C, prolonged exposure to moderate heat in the presence of water accelerates the hydrolysis of the ester bond, yielding free 2-ethylhexanol and azelaic acid, which can alter the pH and phase stability of the emulsion.
-
Melt Extrusion: If AAMEE is used as a plasticizer in hot-melt extrusion of polymers, the barrel temperatures must be carefully mapped. Exceeding 200°C can initiate early-stage dehydration (anhydride formation), leading to unexpected cross-linking and increased melt viscosity, which can jam the extruder or degrade the primary API.
-
Accelerated Stability Testing: Because AAMEE degrades via multiple pathways with different activation energies, standard Arrhenius extrapolations from high-temperature accelerated stability studies (e.g., 40°C/75% RH) to room temperature shelf-life may be non-linear. Formulators must account for the specific
of the dominant pathway at storage conditions.
References
-
Measurements and Correlations of Density, Viscosity, and Vapor Pressure for Monomethyl Azelate, Dimethyl Azelate, Monoethyl Azelate, and Diethyl Azelate Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
-
Azelaic Acid Esters as Pluripotent Immunomodulatory Molecules: Nutritional Supplements or Drugs Source: Semantic Scholar / ResearchGate URL:[Link]
-
Characterizing the Potential for Sustainable Azelaic Acid Production from High-Oleic Vegetable Oil Using Two-Step Oxidative Cleavage Source: ACS ES&T Engineering URL:[Link]
-
Bis(2-ethylhexyl) azelate (CID 7642) - Experimental Properties and Toxicity Source: PubChem - National Institutes of Health (NIH) URL:[Link]
Sources
The Genesis and Evolution of Azelaic Acid Esters: A Technical Guide for the Modern Researcher
Abstract
Azelaic acid, a naturally occurring saturated dicarboxylic acid, has a well-documented history in dermatology and polymer science. However, the true versatility of this C9 molecule is unlocked through its esterification. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of azelaic acid esters. We will traverse the timeline from their initial conception as simple derivatives to their current status as sophisticated immunomodulators and specialized polymer building blocks. This document is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also actionable experimental protocols and a forward-looking perspective on this dynamic class of compounds.
The Foundational Discovery: From Rancid Oils to a Therapeutic Moiety
The story of azelaic acid esters begins with the discovery of azelaic acid itself. In the 19th century, scientists investigating the oxidation products of oleic acid, a major component of olive oil, identified a novel nine-carbon dicarboxylic acid. This compound, named azelaic acid, was initially a laboratory curiosity. Its journey into the scientific and commercial mainstream was catalyzed by the observation of its presence in grains and its production by the yeast Malassezia furfur, a common inhabitant of human skin. This biological connection sparked interest in its potential physiological roles.
Early research established azelaic acid's antimicrobial and anti-inflammatory properties. It was found to inhibit a range of enzymes, including tyrosinase, thioredoxin reductase, and mitochondrial oxidoreductases. Furthermore, its ability to act as a scavenger of reactive oxygen species and an inhibitor of 5-alpha-reductase opened avenues for its clinical use in acne vulgaris, rosacea, and hyperpigmentary disorders.
However, the inherent properties of azelaic acid, such as its limited solubility in both water and cosmetic oils, and its potential for skin irritation due to its acidity, presented formulation challenges. This is where the strategic modification of its carboxylic acid groups through esterification became a pivotal development.
The Rise of the Esters: From Prodrugs to Bioactive Modulators
Historically, azelaic acid esters (AAEs) were primarily viewed through the lens of a "prodrug" strategy. The prevailing hypothesis was that these less active, more lipophilic ester forms would enhance skin penetration and then be metabolized in vivo to release the active azelaic acid. This approach aimed to improve bioavailability and reduce the irritation associated with the parent acid.
More recent and groundbreaking research has fundamentally shifted this paradigm. It is now understood that AAEs are not merely inactive carriers but possess their own distinct and potent biological activities, independent of their conversion to azelaic acid. This discovery has redefined their therapeutic potential, classifying them as a new class of pharmaceutical compounds that can modulate intercellular and intracellular communications.
A key proposed mechanism of action for certain AAEs is the modulation of plasma membrane fluidity. This has led to the coining of the term "Membrane Active Immunomodulators" (MAIMs) to describe their function. By altering the physical properties of the cell membrane, these esters can influence signaling pathways and immune responses. This novel mechanism helps to explain the observed efficacy of AAEs in conditions beyond dermatology, such as insulin resistance and dyslipidemia.
Synthesis of Azelaic Acid Esters: Methodologies and Protocols
The synthesis of azelaic acid esters can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired scale, purity requirements, and the specific alcohol to be esterified.
Chemical Synthesis: The Workhorse of Esterification
The most common chemical method for synthesizing AAEs is Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing azelaic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, typically sulfuric acid.
Materials:
-
Azelaic acid (1 mole equivalent)
-
Anhydrous ethanol (10-20 mole equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 mole equivalent)
-
5% (w/v) aqueous sodium carbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexane (for extraction)
-
Rotary evaporator
-
Separatory funnel
-
Reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine azelaic acid and anhydrous ethanol.
-
Catalyst Addition: Slowly add the concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add hexane to extract the diethyl azelate.
-
Wash the organic layer sequentially with the 5% sodium carbonate solution to neutralize the acid catalyst and any unreacted azelaic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude diethyl azelate.
-
Further purification can be achieved by vacuum distillation.
-
Enzymatic Synthesis: The Green Chemistry Approach
Enzymatic synthesis, utilizing lipases, offers a milder and more selective alternative to chemical methods. This approach avoids the use of harsh acids and high temperatures, often resulting in higher purity products with fewer side reactions.
Caption: Enzymatic synthesis workflow for azelaic acid esters.
Analytical Techniques for Characterization
The purity and identity of synthesized azelaic acid esters are typically confirmed using a combination of chromatographic and spectroscopic techniques.
| Analytical Technique | Purpose | Key Parameters |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile esters. | Column: Non-polar (e.g., DB-5ms). Injector Temp: 250°C. Oven Program: Gradient (e.g., 100°C to 280°C). MS Detector: Electron Ionization (EI) at 70 eV. |
| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment of less volatile esters. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detector: UV (at ~210 nm) or Evaporative Light Scattering Detector (ELSD). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis. | Characteristic C=O stretch of the ester at ~1735 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. | Chemical shifts and coupling constants confirm the ester structure and the identity of the alcohol moiety. |
Applications Across Diverse Fields
The unique properties of azelaic acid esters have led to their adoption in a wide range of applications, from pharmaceuticals to industrial materials.
Dermatology and Pharmaceuticals
As previously discussed, AAEs are increasingly utilized in dermatological formulations for acne, rosacea, and hyperpigmentation, offering improved tolerability compared to the parent acid. Their emerging role as immunomodulators is also being explored for systemic conditions like insulin resistance.
Polymer Chemistry: Building Blocks for a Sustainable Future
Azelaic acid and its esters are valuable bio-based building blocks in polymer chemistry. They are used in the synthesis of polyesters and polyamides, imparting flexibility and toughness to the resulting polymers.
-
Plasticizers: Di-2-ethylhexyl azelate (DOZ) is a common plasticizer used in PVC and other polymers to improve low-temperature performance.
-
Biodegradable Polymers: The ester linkages in polyesters derived from azelaic acid are susceptible to hydrolysis, making them attractive for creating biodegradable materials for applications in packaging and medicine.
Methodological & Application
Application Notes and Protocols: 9-((2-Ethylhexyl)oxy)-9-oxononanoic Acid as a Novel Plasticizer for Poly(vinyl chloride) (PVC)
Introduction: The Imperative for Advanced PVC Plasticizers
Poly(vinyl chloride) (PVC) is a polymer of immense commercial importance, yet its inherent brittleness necessitates the use of plasticizers to impart flexibility and processability.[1] For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market due to their cost-effectiveness and performance.[1][2] However, mounting health and environmental concerns regarding the migratory nature and endocrine-disrupting potential of certain phthalates have catalyzed a shift towards safer, non-phthalate alternatives.[3][4][5]
This document outlines the application and evaluation of a novel, non-phthalate plasticizer, 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid. This molecule is an ester of 9-oxononanoic acid, a bio-based precursor derivable from renewable resources like linoleic acid, and 2-ethylhexanol, a common alcohol used in the synthesis of high-performance plasticizers.[6][7] The unique structure of this proposed plasticizer, featuring a linear C9 backbone with a terminal ester group, suggests a promising balance of properties, including efficient plasticization, low migration, and an improved toxicological profile.
These application notes provide a comprehensive guide for researchers and industry professionals on the synthesis, incorporation, and performance evaluation of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid in flexible PVC formulations. The protocols are grounded in established ASTM and ISO standards to ensure data integrity and facilitate comparative analysis.
Physicochemical Properties of 9-((2-Ethylhexyl)oxy)-9-oxononanoic Acid
The anticipated properties of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid are derived from its constituent moieties. A summary of its expected and the known properties of its precursors are presented below.
| Property | 9-oxononanoic acid | 2-Ethylhexanol | 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid (Predicted) |
| IUPAC Name | 9-oxononanoic acid | 2-ethylhexan-1-ol | 9-((2-ethylhexyl)oxy)-9-oxononanoic acid |
| Molecular Formula | C9H16O3 | C8H18O | C17H32O3 |
| Molecular Weight ( g/mol ) | 172.22[8] | 130.23 | 284.45 |
| Boiling Point (°C) | Decomposes | 184 | > 250 |
| Appearance | White to off-white solid | Colorless liquid | Clear, viscous liquid |
| Solubility | Soluble in organic solvents | Slightly soluble in water; soluble in organic solvents | Insoluble in water; soluble in common organic solvents |
Mechanism of Plasticization
The plasticizing effect of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid in PVC is predicated on the well-established "lubricity" and "gel" theories of plasticization. The polar ester group of the plasticizer molecule will interact with the polar C-Cl bonds of the PVC chains, while the non-polar alkyl chains will shield the PVC chains from each other. This molecular arrangement disrupts the strong intermolecular dipole-dipole interactions between PVC chains, increasing the free volume and allowing the polymer chains to slide past one another more easily.[9][10][11] This enhanced molecular mobility results in a reduction of the glass transition temperature (Tg), transforming the rigid polymer into a flexible and workable material.[1][9]
Synthesis of 9-((2-Ethylhexyl)oxy)-9-oxononanoic Acid
The synthesis of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid can be achieved through a standard Fischer esterification reaction between 9-oxononanoic acid and 2-ethylhexanol, catalyzed by a strong acid. A potential bio-catalytic route using lipases could also be explored for a more sustainable process.
Protocol for Laboratory-Scale Synthesis:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 9-oxononanoic acid (1 molar equivalent) and 2-ethylhexanol (1.2 molar equivalents).
-
Solvent and Catalyst Addition: Add toluene as an azeotropic solvent to facilitate water removal. Introduce a catalytic amount of p-toluenesulfonic acid (0.02 molar equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid.
Caption: Workflow for the synthesis of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid.
Preparation and Evaluation of Plasticized PVC Formulations
The following protocols detail the preparation of PVC blends and the subsequent testing of their key performance characteristics. It is recommended to prepare a control formulation with a standard plasticizer like DEHP or a commercial non-phthalate alternative such as di(2-ethylhexyl) terephthalate (DEHT) for comparative analysis.[4][12]
Protocol for PVC Blend Preparation:
-
Formulation: Prepare a standard PVC formulation. A typical starting formulation is as follows:
-
PVC resin (K-value 67-70): 100 parts per hundred resin (phr)
-
Plasticizer (9-((2-Ethylhexyl)oxy)-9-oxononanoic acid): 30-60 phr
-
Thermal stabilizer (e.g., Ca/Zn stearate): 2-3 phr
-
Lubricant (e.g., stearic acid): 0.5-1 phr
-
-
Dry Blending: In a high-speed mixer, blend the PVC resin and other solid components for 2-3 minutes.
-
Plasticizer Addition: While mixing, gradually add the liquid plasticizer to the dry blend.
-
Homogenization: Continue mixing until a free-flowing, homogeneous powder (dry blend) is obtained. The temperature should be monitored and kept below 100 °C.
-
Melt Compounding: Process the dry blend using a two-roll mill or a twin-screw extruder at a temperature of 160-180 °C to form a molten mass.
-
Sheet Preparation: The molten PVC can then be compression molded or calendared into sheets of a specified thickness (e.g., 1 mm) for subsequent testing.
Performance Evaluation Protocols:
The following tests are critical for characterizing the performance of the plasticized PVC. All tests should be conducted after conditioning the samples according to the relevant standards (e.g., 23 ± 2 °C and 50 ± 5% relative humidity for 24 hours).
1. Mechanical Properties
-
Tensile Strength and Elongation at Break (ISO 527-2 / ASTM D638):
-
Cut dumbbell-shaped specimens from the prepared PVC sheets.[13]
-
Measure the initial cross-sectional area of the specimens.
-
Conduct the tensile test using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).[14][15]
-
Record the force and elongation until the specimen breaks.
-
Calculate the tensile strength (MPa) and elongation at break (%).
-
-
Hardness (ISO 868 / ASTM D2240):
-
Use a Shore A or Shore D durometer, depending on the flexibility of the material.
-
Place the PVC sheet on a flat, hard surface.
-
Press the durometer foot firmly onto the specimen and record the hardness value after a specified time (e.g., 15 seconds).
-
Take multiple readings at different locations and calculate the average.
-
2. Thermal Properties
-
Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC) (ISO 11357 / ASTM D3418):
-
Cut a small sample (5-10 mg) from the PVC sheet and place it in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The Tg is determined as the midpoint of the step change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA) (ISO 11358 / ASTM E1131):
-
Place a small sample (10-20 mg) of the plasticized PVC in a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition temperature, which indicates the thermal stability of the material.
-
3. Migration Resistance
-
Plasticizer Migration into Solvents (ASTM D1239):
-
Cut circular specimens of a known diameter and thickness from the PVC sheet.
-
Weigh the specimens accurately.
-
Immerse the specimens in a specified solvent (e.g., hexane for non-polar migration, ethanol for polar migration) at a controlled temperature (e.g., 50 °C) for a set period (e.g., 24 hours).
-
Remove the specimens, gently wipe off excess solvent, and dry them in a vacuum oven until a constant weight is achieved.
-
Calculate the percentage of weight loss, which corresponds to the amount of plasticizer that has migrated.
-
-
Volatility (ASTM D1203):
-
Weigh a PVC specimen of known dimensions.
-
Place the specimen in a circulating air oven at a specified temperature (e.g., 70 °C) for a defined period (e.g., 24 hours).
-
After cooling in a desiccator, reweigh the specimen.
-
Calculate the percentage of weight loss due to volatilization.
-
Caption: Experimental workflow for the evaluation of plasticized PVC.
Expected Performance and Comparative Data
Based on the structure of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid, the following performance characteristics can be anticipated in comparison to DEHP and DEHT.
| Performance Metric | DEHP (Phthalate) | DEHT (Non-Phthalate) | 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid (Predicted) |
| Plasticizing Efficiency | Excellent | Good | Good to Excellent |
| Tensile Strength (MPa) | ~20-25 | ~22-27 | ~21-26 |
| Elongation at Break (%) | ~300-350 | ~280-330 | ~290-340 |
| Hardness (Shore A) | ~80-85 | ~82-87 | ~81-86 |
| Tg (°C) | ~ -40 | ~ -35 | ~ -38 |
| Migration (Hexane, % loss) | Moderate | Low | Low to Very Low |
| Volatility (% loss) | Moderate | Low | Low |
| Biocompatibility | Concerns | Good | Expected to be Good |
Conclusion
9-((2-Ethylhexyl)oxy)-9-oxononanoic acid presents a theoretically promising alternative to traditional phthalate plasticizers for flexible PVC applications. Its partially bio-based origin, coupled with the proven performance of the 2-ethylhexyl ester group, suggests a favorable combination of plasticizing efficiency and low migration potential. The detailed protocols provided herein offer a standardized framework for the synthesis and comprehensive evaluation of this and other novel plasticizers. Rigorous testing according to these established methods is crucial to validate its performance and safety profile, paving the way for the development of more sustainable and safer plasticized PVC materials.
References
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Evaluation of succinate-based plasticizers for poly(vinyl chloride) - eScholarship@McGill. (2022, April 7). Retrieved from [Link]
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9-Oxononanoic acid | C9H16O3 | CID 75704 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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ISO 2898-2:2008 - Plastics — Plasticized poly(vinyl chloride) (PVC-P) - SIST. (n.d.). Retrieved from [Link]
-
D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions - ASTM. (2019, September 27). Retrieved from [Link]
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New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC. (2025, May 7). National Center for Biotechnology Information. Retrieved from [Link]
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Performance evaluation of new plasticizers for stretch PVC films - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed. (2013, November 15). National Center for Biotechnology Information. Retrieved from [Link]
-
A review: Other types of esters used as plasticizers - ResearchGate. (2025, February 15). Retrieved from [Link]
-
Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions1. (2019, August 1). Retrieved from [Link]
-
Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Common PVC plasticizers: di(2-ethylhexyl) phthalate (DEHP), diisononyl... - ResearchGate. (n.d.). Retrieved from [Link]
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INTERNATIONAL STANDARD ISO 24023-1. (n.d.). Retrieved from [Link]
-
Phthalate vs Non-Phthalate Plasticizers: What Procurement Teams Need to Know - Bastone. (2026, January 19). Retrieved from [Link]
-
How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) - Patsnap Eureka. (2025, July 3). Retrieved from [Link]
-
9-Ethoxy-9-oxononanoic acid | C11H20O4 | CID 11138510 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
- ES2393600T3 - Method of synthesis of amino-9-nonanoic acid or its esters from unsaturated natural fatty acids - Google Patents. (n.d.).
-
Comparative Effects of Various Plasticizers on the Physicochemical Characteristics of Polyhydroxybutyrate (PHB) Film for Food Packaging - MDPI. (2025, November 20). Retrieved from [Link]
-
ISO 6259 plastic pipe tensile testing method and key properties - sciteq. (n.d.). Retrieved from [Link]
-
Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization - MDPI. (2019, July 23). Retrieved from [Link]
-
Phthalate-free Plasticizers in PVC | Healthy Building Network - Habitable. (n.d.). Retrieved from [Link]
-
How Do Plasticizers Affect the Mechanical Properties of PVC. (2025, September 9). Retrieved from [Link]
-
Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - MDPI. (2023, August 23). Retrieved from [Link]
-
Plasticizer Quality Control: Testing and Specifications - BASTONE. (2026, February 10). Retrieved from [Link]
-
Plasticizer Performance and Evaluation: PVC Application Focus - KingStar Mold. (2025, September 25). Retrieved from [Link]
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Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride) - Kinam Park. (2019, June 13). Retrieved from [Link]
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Tensile test on plastics ISO 527-1 - ZwickRoell. (n.d.). Retrieved from [Link]
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Release of high-molecular-weight plasticizers from PVC: mesocosm experiments under near-natural conditions. (n.d.). Retrieved from [Link]
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The plasticizer market: an assessment of traditional plasticizers and research trends to meet new challenges (2004) | Mustafizur Rahman | 806 Citations - SciSpace. (n.d.). Retrieved from [Link]
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Recycled Polyvinyl Chloride (PVC) Testing - Applus+ Laboratories. (n.d.). Retrieved from [Link]
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Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC. (2021, February 10). National Center for Biotechnology Information. Retrieved from [Link]
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USE OF PLASTICIZERS IN POLYMERS - International Journal of Innovations in Engineering Research and Technology - IJIERT. (n.d.). Retrieved from [Link]
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Plasticizers and their Effects – Advances in Polymer Science - NC State University Libraries. (n.d.). Retrieved from [Link]
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Plasticizer - Wikipedia. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for Formulating Cosmetics with 2-Ethylhexyl Esters
Introduction
2-Ethylhexyl esters are a cornerstone of modern cosmetic science, prized for their versatility, favorable safety profile, and exceptional sensory characteristics. This class of emollients, derived from the esterification of 2-ethylhexanol with various fatty acids or salicylic acid, offers formulators a broad palette of textures and functionalities. From the light, silky glide of 2-Ethylhexyl Palmitate to the cushioning richness of 2-Ethylhexyl Stearate and the UV-filtering capabilities of 2-Ethylhexyl Salicylate, these esters are integral to creating high-performance and aesthetically pleasing skincare, sun care, and color cosmetic products.
This guide provides an in-depth exploration of these key esters, moving beyond a simple recitation of properties to explain the causal relationships between their chemical structures and their functional roles in cosmetic formulations. The protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with the authoritative grounding and practical insights needed to innovate with confidence.
Section 1: Physicochemical and Sensory Profile of Key 2-Ethylhexyl Esters
The selection of an emollient is a critical decision in formulation development, directly impacting the product's stability, efficacy, and consumer acceptance. The choice between 2-ethylhexyl esters is dictated by their distinct physicochemical properties, which in turn govern their sensory profiles on the skin.[1][2] Viscosity, polarity, and surface tension are primary determinants of an emollient's spreadability and skin feel.[2][3] Generally, esters with lower molecular weights and viscosities exhibit higher spreadability, resulting in a lighter, less greasy skin feel.[1][3]
Comparative Physicochemical Data
The following table summarizes key physicochemical parameters for the three primary 2-ethylhexyl esters discussed in this guide. These values are critical for predicting their behavior in formulations.
| Property | 2-Ethylhexyl Palmitate | 2-Ethylhexyl Stearate | 2-Ethylhexyl Salicylate |
| INCI Name | Ethylhexyl Palmitate | Ethylhexyl Stearate | Ethylhexyl Salicylate |
| CAS Number | 29806-73-3 | 22047-49-0 | 118-60-5 |
| Molecular Formula | C₂₄H₄₈O₂ | C₂₆H₅₂O₂ | C₁₅H₂₂O₃ |
| Molecular Weight | 368.64 g/mol [4] | 396.69 g/mol | 250.33 g/mol [5] |
| Appearance | Clear, colorless to pale yellow liquid | Clear, colorless to slightly yellowish liquid | Colorless to pale yellow liquid[5] |
| Viscosity (at 25°C) | ~8-10 cP | ~12-15 cP | ~10 cP |
| Specific Gravity (at 25°C) | ~0.855[6] | ~0.857[7] | ~1.014[5] |
| Refractive Index (at 20°C) | ~1.446 | ~1.448 | ~1.502[5][8] |
| Spreading Value | Medium-High | Medium | Medium-High |
| Key Function | Emollient, Solvent, Texture Enhancer[9][10] | Emollient, Thickening Agent, Lubricant[11] | UVB Filter, Solvent[3] |
Causality of Structure and Function
The differences in the fatty acid or salicylate portion of the ester directly influence their performance:
-
2-Ethylhexyl Palmitate (EHP): Formed from palmitic acid (a C16 saturated fatty acid), EHP is a non-occlusive emollient with a medium spreading profile.[10] Its branched structure contributes to a light, silky, and non-greasy skin feel, often used as an alternative to silicones.[10][12] It functions as an excellent solvent for other cosmetic ingredients, including sunscreen actives and lipophilic vitamins, and acts as a pigment wetting agent in color cosmetics.[9]
-
2-Ethylhexyl Stearate (EHS): Derived from stearic acid (a C18 saturated fatty acid), EHS has a slightly higher molecular weight and viscosity than EHP. This results in a more cushioning and substantive feel on the skin.[11] It provides lubrication and forms a gentle barrier to help lock in moisture.[11] Its richer texture makes it well-suited for creams and lotions targeting dry skin.
-
2-Ethylhexyl Salicylate (EHSal, Octisalate): This ester is formed from salicylic acid and 2-ethylhexanol. The salicylate portion of the molecule is responsible for absorbing UVB radiation, making it an effective organic sunscreen agent.[3] It is a colorless liquid with excellent solvent properties for other solid UV filters like Oxybenzone and Avobenzone, enhancing their stability and efficacy.[3]
Sensory Profile and Application Matrix
The choice of ester is intrinsically linked to the desired sensory outcome and product type.
// Nodes for Esters EHP [label="2-Ethylhexyl Palmitate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EHS [label="2-Ethylhexyl Stearate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EHSal [label="2-Ethylhexyl Salicylate", fillcolor="#FBBC05"];
// Nodes for Sensory Profiles Light [label="Light, Silky, Non-Greasy", fillcolor="#F1F3F4"]; Rich [label="Rich, Cushioning, Substantive", fillcolor="#F1F3F4"]; Solvent [label="Solvent for UV Filters", fillcolor="#F1F3F4"];
// Nodes for Applications Lotion [label="Daily Lotions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cream [label="Night/Body Creams", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sunscreen [label="Sunscreens", fillcolor="#34A853", fontcolor="#FFFFFF"]; Makeup [label="Color Cosmetics", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EHP -> Light [label="imparts"]; EHS -> Rich [label="imparts"]; EHSal -> Solvent [label="functions as"];
Light -> Lotion; Light -> Makeup; Rich -> Cream; Solvent -> Sunscreen; } Ester selection guides sensory profile and application.
Section 2: Formulation Protocols and Methodologies
The successful incorporation of 2-ethylhexyl esters requires an understanding of emulsion theory and processing techniques. The following protocols provide detailed, step-by-step methodologies for creating common cosmetic systems.
Protocol 1: Oil-in-Water (O/W) Daily Moisturizing Cream with 2-Ethylhexyl Palmitate
This protocol details the formulation of a light, hydrating O/W cream, where the silky feel of 2-Ethylhexyl Palmitate provides an elegant skin feel suitable for daily use.
Objective: To create a stable, fast-absorbing O/W cream with a smooth, non-greasy after-feel.
Key Ingredient Rationale:
-
2-Ethylhexyl Palmitate: Primary emollient for a light, silicone-like feel.
-
Glyceryl Stearate & PEG-100 Stearate: A robust, high HLB emulsifier system to stabilize the O/W emulsion.
-
Cetearyl Alcohol: Co-emulsifier and thickener, adds body to the cream.
-
Glycerin: Humectant to draw moisture to the skin.
-
Carbomer: Rheology modifier to provide viscosity and stability.
Formulation Table:
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A | Deionized Water | Solvent | 77.7 |
| A | Glycerin | Humectant | 3.0 |
| A | Disodium EDTA | Chelating Agent | 0.1 |
| B | 2-Ethylhexyl Palmitate | Emollient | 8.0 |
| B | Glyceryl Stearate & PEG-100 Stearate | Emulsifier | 4.0 |
| B | Cetearyl Alcohol | Thickener, Co-emulsifier | 3.0 |
| B | Tocopheryl Acetate (Vitamin E) | Antioxidant | 0.5 |
| C | Carbomer | Rheology Modifier | 0.2 |
| D | Triethanolamine (99%) | Neutralizer | 0.5 |
| E | Phenoxyethanol & Ethylhexylglycerin | Preservative | 1.0 |
| E | Fragrance | Fragrance | 2.0 |
Step-by-Step Methodology:
-
Phase A Preparation: In the main vessel, combine Deionized Water, Glycerin, and Disodium EDTA. Begin propeller mixing and heat to 75-80°C.
-
Phase B Preparation: In a separate vessel, combine 2-Ethylhexyl Palmitate, Glyceryl Stearate & PEG-100 Stearate, Cetearyl Alcohol, and Tocopheryl Acetate. Heat to 75-80°C while mixing until all solids are melted and the phase is uniform.
-
Emulsification: Slowly add Phase B (oil phase) to Phase A (water phase) under continuous homogenization. Homogenize for 5-10 minutes to form a uniform, white emulsion.
-
Rheology Modification: Disperse the Carbomer (Phase C) into the hot emulsion and mix until fully hydrated and the emulsion is smooth.
-
Neutralization: Begin cooling the emulsion while continuing propeller mixing. At 50-55°C, add Triethanolamine (Phase D) to neutralize the Carbomer and build viscosity.
-
Cool-Down Phase: Continue cooling. At or below 40°C, add the preservative and fragrance (Phase E) one by one, mixing well after each addition.
-
Finalization: Continue mixing until the cream reaches room temperature (25-30°C). Check the final pH (target 5.5-6.5) and viscosity.
Protocol 2: Water-in-Oil (W/O) Protective Hand Cream with 2-Ethylhexyl Stearate
This protocol outlines the creation of a rich, protective W/O hand cream. The substantive nature of 2-Ethylhexyl Stearate helps to form a persistent, moisturizing film on the skin.
Objective: To formulate a stable W/O cream that provides a lasting barrier and deep moisturization.
Key Ingredient Rationale:
-
2-Ethylhexyl Stearate: Provides a rich, cushioning feel and contributes to the occlusive barrier.
-
PEG-30 Dipolyhydroxystearate: A low-HLB emulsifier designed for creating stable W/O emulsions.
-
Magnesium Sulfate: Acts as an electrolyte to stabilize the internal water droplets.[13]
-
Beeswax: A natural wax that adds structure and stability to the external oil phase.
Formulation Table:
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A | 2-Ethylhexyl Stearate | Emollient | 15.0 |
| A | Caprylic/Capric Triglyceride | Emollient | 10.0 |
| A | PEG-30 Dipolyhydroxystearate | W/O Emulsifier | 3.0 |
| A | Beeswax | Stabilizer, Thickener | 2.0 |
| B | Deionized Water | Solvent | 68.3 |
| B | Glycerin | Humectant | 5.0 |
| B | Magnesium Sulfate | Stabilizer | 0.7 |
| C | Phenoxyethanol & Ethylhexylglycerin | Preservative | 1.0 |
Step-by-Step Methodology:
-
Phase A Preparation: In the main vessel, combine 2-Ethylhexyl Stearate, Caprylic/Capric Triglyceride, PEG-30 Dipolyhydroxystearate, and Beeswax. Heat to 75-80°C and mix until the phase is completely uniform and all solids have melted.
-
Phase B Preparation: In a separate vessel, combine Deionized Water, Glycerin, and Magnesium Sulfate. Heat to 75-80°C and mix until the magnesium sulfate is fully dissolved.
-
Emulsification: Very slowly, add Phase B (water phase) to Phase A (oil phase) under high-shear mixing (homogenization).[14] The slow addition is critical to prevent phase inversion.[13][14] Continue homogenization for 5-10 minutes after all of Phase B has been added.
-
Cooling: Switch to propeller or sweep-wall mixing and begin to cool the emulsion. The viscosity will increase significantly as the cream cools.
-
Cool-Down Phase: At or below 40°C, add the preservative (Phase C).
-
Finalization: Continue mixing until the cream is uniform and has reached room temperature.
Protocol 3: Broad-Spectrum SPF 30 Sunscreen Lotion with 2-Ethylhexyl Salicylate
This protocol details a broad-spectrum sunscreen, utilizing 2-Ethylhexyl Salicylate as a UVB filter and a solvent for other organic UV filters.
Objective: To create a stable, aesthetically pleasing sunscreen with reliable broad-spectrum UV protection.
Key Ingredient Rationale:
-
2-Ethylhexyl Salicylate (Octisalate): UVB filter and solvent.[3]
-
Avobenzone: UVA filter.
-
Homosalate & Octocrylene: UVB filters that also help to photostabilize Avobenzone.
-
2-Ethylhexyl Palmitate: Used as an emollient to improve the spreadability and feel of the high-solids oil phase.[7]
-
Styrene/Acrylates Copolymer: Film-former to enhance water resistance.
Formulation Table:
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A | Deionized Water | Solvent | 57.8 |
| A | Glycerin | Humectant | 2.0 |
| A | Disodium EDTA | Chelating Agent | 0.1 |
| A | Acrylates/C10-30 Alkyl Acrylate Crosspolymer | Rheology Modifier | 0.3 |
| B | Homosalate | UVB Filter | 10.0 |
| B | Octocrylene | UVB Filter / Photostabilizer | 8.0 |
| B | 2-Ethylhexyl Salicylate | UVB Filter | 5.0 |
| B | Avobenzone | UVA Filter | 3.0 |
| B | 2-Ethylhexyl Palmitate | Emollient / Solvent | 5.0 |
| B | Glyceryl Stearate SE | Emulsifier | 2.5 |
| C | Triethanolamine (99%) | Neutralizer | 0.3 |
| D | Styrene/Acrylates Copolymer | Film Former | 4.0 |
| E | Phenoxyethanol, Caprylyl Glycol, Sorbic Acid | Preservative | 2.0 |
Step-by-Step Methodology:
-
Phase A Preparation: In the main vessel, disperse the Acrylates Crosspolymer in Deionized Water. Add Glycerin and Disodium EDTA. Begin mixing and heat to 75-80°C.
-
Phase B Preparation: In a separate, light-protected vessel, combine all Phase B ingredients. Heat to 75-80°C and mix until all solids (Avobenzone) are completely dissolved.
-
Emulsification: Add Phase B to Phase A with good mixing. Homogenize for 5 minutes to create a fine emulsion.
-
Neutralization: Begin cooling. At 60°C, add Triethanolamine (Phase C) to thicken the lotion.
-
Film Former Addition: At 50°C, add the Styrene/Acrylates Copolymer (Phase D) and mix until uniform.
-
Cool-Down Phase: At or below 40°C, add the preservative system (Phase E).
-
Finalization: Continue mixing until uniform and at room temperature. Check final pH (target 6.0-7.0).
Section 3: Stability, Safety, and Regulatory Considerations
Formulation Stability
The choice of emollient can significantly impact emulsion stability.[2]
-
Polarity Matching: In complex oil phases, matching the polarity of the emollients can improve stability. Highly polar emollients can act as solvents for crystalline ingredients like UV filters, preventing them from crashing out of the formulation.[2]
-
Viscosity and Rheology: Emollients contribute to the viscosity of the oil phase in W/O emulsions and the overall texture of O/W emulsions.[2] The correct viscosity helps to prevent creaming and coalescence.
-
Compatibility: 2-Ethylhexyl esters are generally compatible with a wide range of cosmetic ingredients, including silicone elastomers, other esters, hydrocarbons, and common emulsifying systems like glyceryl stearate and ceteareth-20. However, as with any formulation, compatibility should be confirmed through stability testing.
Protocol: Accelerated Stability Testing
To ensure long-term stability, formulations should undergo accelerated stability testing.[12][15]
-
Sample Preparation: Prepare samples of the final formulation in the intended final packaging.
-
Testing Conditions:
-
High Temperature: 45°C for 3 months (to simulate a 2-year shelf life at room temperature).[12]
-
Room Temperature: 25°C for the duration of the study as a control.
-
Low Temperature: 4°C for 3 months.
-
Freeze-Thaw Cycling: Place samples at -10°C for 24 hours, then at 25°C for 24 hours. Repeat for 3-5 cycles.[12]
-
-
Evaluation Points: At set intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:
Safety and Regulatory Status
The 2-ethylhexyl esters discussed have a long history of safe use in cosmetics and have been reviewed by regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel.
-
2-Ethylhexyl Palmitate & 2-Ethylhexyl Stearate: The CIR has reviewed these ingredients and concluded they are safe as used in the current practices of use and concentration when formulated to be non-irritating.[16] They are commonly used in leave-on products at concentrations ranging from 2% to over 50%.[17] For example, use levels up to 77.9% for Ethylhexyl Palmitate in a body oil have been reported without sensitization issues.[18]
-
2-Ethylhexyl Salicylate (Octisalate): This ingredient is regulated as a UV filter.
-
USA: Approved by the FDA for use in sunscreen products at concentrations up to 5%.[16]
-
European Union: Listed in Annex VI of the EU Cosmetics Regulation (EC) No 1223/2009, permitted as a UV filter in cosmetic products at a maximum concentration of 5%. The Scientific Committee on Consumer Safety (SCCS) has affirmed its safety at this level, noting very low percutaneous absorption.[3]
-
// Nodes Formulation [label="Formulation Concept", fillcolor="#F1F3F4"]; Selection [label="Ester Selection\n(Palmitate, Stearate, Salicylate)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol [label="Protocol Execution\n(O/W, W/O, Sunscreen)", shape=ellipse, fillcolor="#FBBC05"]; Stability [label="Accelerated Stability Testing\n(Temp, Cycles)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Safety [label="Safety & Regulatory\nCompliance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Formulation -> Selection [label="based on desired\nsensory profile"]; Selection -> Protocol [label="informs"]; Protocol -> Stability [label="produces samples for"]; Stability -> Safety [label="validates"]; Safety -> Product [label="approves"]; Protocol -> Product [label="leads to"]; } Logical workflow from concept to final product.
References
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Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. (2013). Cosmetics & Toiletries. Available at: [Link]
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Klein, K. (2011). Formulating Water-in-Oil Emulsions: A Scary Endeavor. Cosmetics & Toiletries. Available at: [Link]
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How to Formulate Water-in-Oil Emulsions. (2025). Let's Make Beauty. Available at: [Link]
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Scientific Committee on Cosmetic and Non-Food Products (SCCNFP). (1998). Opinion concerning 2-ethylhexyl salicylate. European Commission. Available at: [Link]
-
Chemical Properties of 2-Ethylhexyl palmitate (CAS 29806-73-3). Cheméo. Available at: [Link]
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How to Make Water in Oil Emulsions for Beginners - Natural W/O Lotion Recipe. (2025). YouTube. Available at: [Link]
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Clinical Outcomes of Repeated Corneal Crosslinking for Progressive Keratoconus After Failure of Primary Procedure; Safety and Efficacy at 12-Month Follow-Up. (2025). PMC. Available at: [Link]
- High spf sunscreen formulations. Google Patents.
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An Overview of Emollient Technology. (2017). Prospector. Available at: [Link]
-
Formulation and Stability Evaluation of Topical Creams Containing Arbutin and Magnesium Ascorbyl Phosphate: Effects of Croda Wax. (2024). Journal of Health and Rehabilitation Research. Available at: [Link]
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Efficacy of Standard and Accelerated (10 Minutes) Corneal Crosslinking in Keratoconus Stabilization. Semantic Scholar. Available at: [Link]
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EU SCCS Issues 2025 Final Opinions on EHMC, DHHB, BP-1, BP-2, and BP-5: Key UV Filters and Related Substances. (2025). REACH24H. Available at: [Link]
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Sunscreen formulation strategies. (2023). ECSA Chemicals. Available at: [Link]
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CIR Expert Panel Meeting December 10-11, 2012. (2012). Cosmetic Ingredient Review. Available at: [Link]
-
The Crucial Role of 2-Ethylhexyl Stearate in Modern Cosmetic Formulations. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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How to formulate sunscreen: an overview. Institute of Personal Care Science. Available at: [Link]
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Investigation of the Effects of Different Emollients on the Structure and Skin Moisturizing Potential of the Cosmetic Creams. ResearchGate. Available at: [Link]
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Safety Data Sheet: 2-ethylhexyl palmitate. Chemos GmbH & Co. KG. Available at: [Link]
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SCCS Preliminary Opinion on Ethylhexyl Methoxycinnamate (EHMC). (2024). CRITICAL CATALYST. Available at: [Link]
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How to make water in oil lotion. (2019). YouTube. Available at: [Link]
- Oil-in-water emulsion. Google Patents.
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Assessment of two-year clinical outcomes after keratoconus treatment using two different crosslinking protocols. (2019). European Review for Medical and Pharmacological Sciences. Available at: [Link]
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2-Ethylhexyl Stearate. Acme-Hardesty. Available at: [Link]
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Comprehensive assessment of the UV-filter 2-ethylhexyl salicylate and its phase I/II metabolites in urine by extended enzymatic hydrolysis and on-line SPE LC-MS/MS. (2024). PubMed. Available at: [Link]
-
2-ETHYLHEXYL PALMITATE ( ETHYLHEXYL PALMITATE ). Ataman Kimya. Available at: [Link]
-
SCCS - Opinion on Ethylhexyl Methoxycinnamate (EHMC). (2025). European Commission. Available at: [Link]
-
Accelerated (45 mW/cm2) Transepithelial Corneal Cross-Linking for Progressive Keratoconus Patients: Long-Term Topographical and Clinical Outcomes. (2020). Frontiers in Medicine. Available at: [Link]
-
ETHYLHEXYL PALMITATE. Ataman Kimya. Available at: [Link]
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Ethylhexyl Palmitate. MakingCosmetics. Available at: [Link]
-
Accelerated (9 mW/cm2) Corneal Collagen Crosslinking for Keratoconus—A 1-Year Follow-up. ResearchGate. Available at: [Link]
-
EWG Skin Deep® | What is ETHYLHEXYL PALMITATE. EWG. Available at: [Link]
-
Multi-Active Cosmeceutical Formulations: Stability, Sensory Performance, and Skin Tolerability. (2025). MDPI. Available at: [Link]
-
Safety Data Sheet: 2-Ethylhexyl stearate. Chemos GmbH & Co. KG. Available at: [Link]
-
Sunscreen formulation strategies to maximise skin protection. (2025). Croda Beauty. Available at: [Link]
-
2-ETHYLHEXYL STEARATE. Ataman Kimya. Available at: [Link]
-
Stability Testing of Cosmetics. MakingCosmetics. Available at: [Link]
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How to make an organic oil-in-water emulsion with Olivem 1000. (2025). Formula Botanica. Available at: [Link]
-
Formulation and Evaluation of a Moisturizing Cream using Almond Butter. (2017). International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
2-Ethylhexyl salicylate Suppliers. LookChem. Available at: [Link]
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9-((2-Ethylhexyl)oxy)-9-oxononanoic acid in polymer synthesis
Application Note & Technical Guide
Topic: 9-((2-Ethylhexyl)oxy)-9-oxononanoic Acid as a Functional Modifier in the Synthesis of Biocompatible Polymers for Drug Delivery Applications
Introduction and Scientific Rationale
In the landscape of advanced drug delivery, the design of polymeric carriers with precisely tuned physicochemical properties is paramount. Biocompatible and biodegradable polymers, such as polyesters, are foundational materials for creating nanoparticles, microparticles, and implants for controlled therapeutic release.[1][2] However, standard polymers like Poly(lactic-co-glycolic acid) (PLGA) can exhibit limitations in terms of drug compatibility, release kinetics, and mechanical properties.[3][4] The strategic incorporation of functional comonomers or modifiers is a key technique to overcome these challenges.
This guide details the application of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid , a mono-ester derivative of azelaic acid, as a novel polymer modifier. This molecule possesses a unique trifecta of structural features beneficial for polymer synthesis:
-
A terminal carboxylic acid that can readily participate in condensation polymerization.
-
A long, nine-carbon aliphatic chain that imparts flexibility and hydrophobicity.
-
A bulky, branched 2-ethylhexyl ester group that acts as a significant sterically hindering and plasticizing moiety.
The incorporation of this molecule into a polyester backbone allows for the rational design of polymers with enhanced hydrophobicity, lower glass transition temperatures (Tg), and improved solubility in organic solvents, all of which are critical parameters for formulating effective drug delivery systems.[5] This document provides the scientific context and detailed protocols for synthesizing a modified polyester using this functional monomer and subsequently formulating it into drug-loaded nanoparticles.
Caption: Molecular Structure of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid.
Core Principles: The Role of a Bulky Chain Modifier
The decision to incorporate a modifier like 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid is driven by the need to control the final properties of the polymer at a molecular level. Its primary roles are:
-
Internal Plasticization: The 2-ethylhexyl group is a well-known plasticizer component.[6] When integrated into the polymer backbone as a side chain, it disrupts polymer chain packing and increases free volume. This enhancement in chain mobility leads to a significant reduction in the glass transition temperature (Tg), transforming a rigid, brittle polymer into a more flexible and processable material. This is crucial for applications like flexible films or for facilitating drug diffusion from a polymer matrix.
-
Hydrophobicity and Drug Compatibility: The long aliphatic chain and bulky ester group substantially increase the polymer's overall hydrophobicity. This is a critical advantage when encapsulating poorly water-soluble (lipophilic) drugs.[7] A more hydrophobic polymer matrix can lead to higher drug loading capacity and improved encapsulation efficiency by enhancing the affinity between the drug and the polymer.[5]
-
Solubility and Processability: Modifying a polymer with such a bulky, non-polar group can improve its solubility in common organic solvents (e.g., dichloromethane, tetrahydrofuran). This simplifies processing steps, particularly during the fabrication of nanoparticles via emulsion or nanoprecipitation techniques.[3][8]
-
Molecular Weight Control: When used in a condensation polymerization with A₂ and B₂ type monomers (di-acids and diols), our modifier, being an AB-type monomer with only one reactive acid group, can also function as a chain terminator. While not its primary purpose when used as a comonomer, its stoichiometry can be used to fine-tune the final molecular weight of the polymer.
Caption: Disruption of chain packing by the bulky side-group modifier.
Application Protocol 1: Synthesis of a Modified Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester using adipic acid, 1,4-butanediol, and 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid as a functional modifier. The reaction is a two-stage melt polycondensation, a solvent-free method that is scalable and environmentally favorable.
Rationale for Experimental Choices:
-
Two-Stage Reaction: The first stage (esterification) is performed at atmospheric pressure to efficiently form oligomers and remove the bulk of the water byproduct. The second stage (polycondensation) is conducted under high vacuum to drive the equilibrium towards high molecular weight polymer by removing the final traces of water and diol.
-
Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) is a highly effective transesterification and polycondensation catalyst that functions at high temperatures.
-
Antioxidant: A hindered phenol antioxidant like Irganox® 1010 is added to prevent thermal degradation and discoloration of the polymer during the high-temperature reaction.
Materials & Equipment:
-
Adipic acid (AA)
-
1,4-Butanediol (BDO)
-
9-((2-Ethylhexyl)oxy)-9-oxononanoic acid (EHOA - The Modifier)
-
Titanium(IV) butoxide (Ti(OBu)₄) catalyst
-
Irganox® 1010 antioxidant
-
Glass reactor with mechanical stirrer, nitrogen inlet, and condenser/distillation arm
-
High-vacuum pump and temperature controller
-
Solvents: Dichloromethane (DCM), cold Methanol
Step-by-Step Methodology:
-
Reactor Charging: Charge the glass reactor with Adipic acid (e.g., 0.9 mol), EHOA (e.g., 0.1 mol), and 1,4-Butanediol (e.g., 1.2 mol, a 10-20% excess is used to compensate for losses during distillation). Add the antioxidant (0.1 wt% of total monomer weight).
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a slow nitrogen flow throughout the first stage.
-
Esterification Stage:
-
Begin stirring and heat the reactor to 180-200°C.
-
Water will begin to distill from the reaction mixture as the esterification proceeds.
-
Maintain this temperature for 2-3 hours, or until ~85-90% of the theoretical amount of water has been collected.
-
-
Catalyst Addition & Polycondensation Stage:
-
Cool the reactor slightly to ~160°C.
-
Add the Ti(OBu)₄ catalyst (e.g., 200-250 ppm relative to the polymer weight) to the oligomer mixture.
-
Gradually increase the temperature to 230-240°C while slowly reducing the pressure over 30-45 minutes to less than 1 mbar.
-
A significant increase in the viscosity of the melt will be observed. The stirrer torque can be monitored as an indicator of molecular weight build-up.
-
Continue the reaction under high vacuum for 3-4 hours.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen and cool the reactor.
-
Extrude or dissolve the polymer from the reactor. For laboratory scale, dissolving the polymer in a minimal amount of DCM is often easiest.
-
-
Purification:
-
Precipitate the dissolved polymer by slowly pouring the DCM solution into a large volume of cold, stirring methanol (10:1 methanol:DCM ratio).
-
Collect the white, fibrous polymer precipitate by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization of the Modified Polymer
Proper characterization is essential to validate the synthesis and understand the impact of the modifier.
| Parameter | Unmodified Polymer (0% EHOA) | Modified Polymer (10% EHOA) | Technique | Rationale |
| Mn ( g/mol ) | 25,000 - 35,000 | 20,000 - 30,000 | GPC | To determine number average molecular weight and distribution (PDI). |
| PDI (Mw/Mn) | 1.8 - 2.2 | 1.9 - 2.3 | GPC | To assess the breadth of the molecular weight distribution. |
| Tg (°C) | ~55 - 60 °C | ~30 - 35 °C | DSC | To measure the glass transition temp.; a lower Tg indicates higher flexibility. |
| ¹H NMR | Shows peaks for AA & BDO | Shows characteristic peaks for the 2-ethylhexyl group (~0.9, 1.3-1.6 ppm) | NMR | To confirm the successful incorporation of the EHOA modifier into the polymer backbone. |
| Water Contact Angle | ~75° | ~90° | Goniometry | To quantify the increase in surface hydrophobicity. |
Application Protocol 2: Formulation of Drug-Loaded Nanoparticles
This protocol uses the nanoprecipitation (solvent displacement) method to formulate nanoparticles from the synthesized polymer, encapsulating a model hydrophobic drug like Curcumin.
Rationale for Experimental Choices:
-
Nanoprecipitation: This method is rapid, simple, and effective for forming nanoparticles from pre-formed polymers. It relies on the interfacial turbulence created when a polymer-drug solution is rapidly mixed with a non-solvent, causing the polymer to precipitate as nanoparticles.[4]
-
Stabilizer: Poly(vinyl alcohol) (PVA) is a common steric stabilizer that adsorbs to the nanoparticle surface during formation, preventing aggregation and ensuring colloidal stability.[9]
Caption: Workflow for nanoparticle formulation via nanoprecipitation.
Materials & Equipment:
-
Synthesized Modified Polyester
-
Curcumin (or other hydrophobic drug)
-
Acetone (or THF)
-
Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed, Mw 31-50 kDa)
-
Deionized water
-
Magnetic stirrer, syringe pump (optional, for controlled addition)
-
Rotary evaporator, ultracentrifuge
Step-by-Step Methodology:
-
Prepare Organic Phase: Dissolve 50 mg of the modified polymer and 5 mg of Curcumin in 5 mL of acetone. Ensure complete dissolution by vortexing or brief sonication.
-
Prepare Aqueous Phase: Dissolve PVA in 10 mL of deionized water to a final concentration of 1% (w/v). Gentle heating may be required. Cool to room temperature before use.
-
Nanoprecipitation:
-
Place the aqueous phase on a magnetic stirrer with vigorous stirring (~600-800 RPM).
-
Using a syringe, add the organic phase dropwise into the center of the vortex of the stirring aqueous phase. A sudden color change and turbidity indicates nanoparticle formation.
-
-
Solvent Evaporation: Leave the resulting suspension stirring in a fume hood for 4-6 hours (or use a rotary evaporator at reduced pressure) to completely remove the acetone.
-
Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant, which contains free drug and excess PVA.
-
Resuspend the nanoparticle pellet in deionized water. Repeat the wash cycle two more times.
-
-
Storage: Resuspend the final pellet in a small volume of water or a cryoprotectant solution (e.g., 5% trehalose) for lyophilization and long-term storage.
Characterization of Nanoparticles
| Parameter | Expected Result | Technique | Rationale |
| Particle Size | 150 - 250 nm | DLS | Determines the hydrodynamic diameter, critical for biological interactions. |
| Polydispersity Index (PDI) | < 0.2 | DLS | Measures the width of the size distribution; a low value indicates a homogenous population. |
| Zeta Potential | -15 to -25 mV | DLS | Indicates surface charge and predicts colloidal stability against aggregation. |
| Encapsulation Efficiency (%) | > 80% | UV-Vis | Quantifies the percentage of initial drug that is successfully encapsulated. |
| Drug Loading Capacity (%) | ~8% | UV-Vis | Quantifies the weight percentage of drug relative to the total nanoparticle weight. |
References
-
Otte, A., et al. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. ChemSusChem. Available at: [Link][10][11]
-
AZoNano (2020). Nanoparticle Polymers Used in Smart Drug Delivery Systems. Available at: [Link][12]
-
Gavrilescu, D., et al. (2018). Biodegradable Synthetic Polymers and their Application in Advanced Drug Delivery Systems (DDS). Nano Tech & Appl. Available at: [Link][1]
-
Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers. Available at: [Link][3]
-
Gentile, P., et al. (2014). Poly(lactic-co-glycolic) acid (PLGA). Kinam Park. Available at: [Link][13]
-
Zhang, Z., et al. (2024). Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. Frontiers in Bioengineering and Biotechnology. Available at: [Link][14]
-
Yorseng, K., et al. (2019). Surface modification of poly(D,L-lactic-co-glycolic acid) nanoparticles using sodium carboxymethyl cellulose as colloidal stabilize. Asian Journal of Pharmaceutical Sciences. Available at: [Link][9]
-
Mir, M., et al. (2018). Customizing Poly(lactic- co -glycolic acid) Particles for Biomedical Applications. Acta Biomaterialia. Available at: [Link][4]
-
Moritz, M., & Geszke-Moritz, M. (2015). Recent Developments in the Application of Polymeric Nanoparticles as Drug Carriers. Advanced Clinical and Experimental Medicine. Available at: [Link][5]
-
Wang, Y., et al. (2022). Preparation and optimization of poly (lactic-co-glycolic acid) rod-shaped particles in nano size range for paclitaxel delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link][8]
-
Faria, M., et al. (2019). Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization. Molecules. Available at: [Link][6]
Sources
- 1. scivisionpub.com [scivisionpub.com]
- 2. technochemical.com [technochemical.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Preparation and optimization of poly (lactic-co-glycolic acid) rod-shaped particles in nano size range for paclitaxel delivery [frontiersin.org]
- 9. Surface modification of poly(D,L-lactic-co-glycolic acid) nanoparticles using sodium carboxymethyl cellulose as colloidal stabilize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azonano.com [azonano.com]
- 13. kinampark.com [kinampark.com]
- 14. Frontiers Publishing Partnerships | Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry [frontierspartnerships.org]
Troubleshooting & Optimization
purification challenges for 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid
The following technical support guide addresses the purification and handling of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid (commonly referred to as Mono-2-ethylhexyl Azelate ).
This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific bottlenecks in isolation, purity profiling, and yield optimization.
Product Identity: 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid Common Name: Azelaic Acid Mono-2-ethylhexyl Ester Chemical Family: Dicarboxylic Acid Monoesters Application: Intermediate for synthetic lubricants, plasticizers, and drug delivery vectors (e.g., permeation enhancers).
Section 1: Critical Purification Workflows
Q1: I have a crude reaction mixture containing the monoester, unreacted azelaic acid, and the diester. How do I effectively separate them?
Diagnosis: The synthesis of dicarboxylic acid monoesters typically follows a statistical distribution. Your crude mixture contains three distinct species with varying polarities:
-
Azelaic Acid (Diacid): Highly polar, high melting point, poor solubility in aliphatics.
-
Mono-2-ethylhexyl Azelate (Target): Amphiphilic (surfactant-like), soluble in most organics.
-
Bis(2-ethylhexyl) Azelate (Diester): Highly non-polar, neutral, soluble in aliphatics.
The Solution: The "Polarity-Switch" Extraction Protocol Do not rely on simple silica chromatography immediately, as the monoester often streaks due to the free carboxylic acid. Instead, use a chemical separation based on acidity and solubility.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in Diethyl Ether or Ethyl Acetate . (Avoid Hexane at this stage as Azelaic acid may precipitate prematurely and trap the monoester).
-
Diester Removal (Base Wash):
-
Extract the organic layer with 5% aqueous Sodium Carbonate (Na₂CO₃) .
-
Mechanism:[1][2][3][4] The Diester remains neutral and stays in the organic layer. The Monoester and Azelaic Acid are deprotonated to form sodium salts (
), moving to the aqueous phase. -
Caution: Do not use NaOH; it may hydrolyze the ester bond.
-
Separate layers. Keep the Aqueous Phase (contains Target). Discard Organic (contains Diester).
-
-
Acidification & Recovery:
-
Cool the aqueous phase to 0–5°C.
-
Slowly acidify with 1M HCl to pH ~2–3. The Monoester and Azelaic Acid will separate as an oil or precipitate.
-
Extract this mixture into warm Hexane or Heptane (approx. 40–50°C).
-
-
Diacid Removal (Temperature-Controlled Precipitation):
-
This is the critical purification step. Azelaic acid is virtually insoluble in cold aliphatic hydrocarbons, whereas the Monoester (due to the branched 2-ethylhexyl chain) remains soluble.
-
Cool the Hexane extract to -20°C (freezer) or at least 4°C overnight.
-
Filter the cold solution.[5] The white solid retained is unreacted Azelaic Acid.
-
Evaporate the filtrate to obtain the purified Mono-2-ethylhexyl Azelate .
-
Visual Workflow (DOT):
Caption: Logical flow for separating monoester from diester and starting material using solubility and acidity differences.
Q2: I am experiencing severe emulsions during the aqueous extraction steps. How do I resolve this?
Diagnosis: 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid is structurally a surfactant. It has a polar head (carboxylic acid/salt) and a bulky hydrophobic tail (2-ethylhexyl chain). When you convert it to a salt with Na₂CO₃, you are essentially creating a soap, which stabilizes emulsions.
Troubleshooting Guide:
| Method | Action | Mechanism |
| Increase Ionic Strength | Add saturated NaCl (Brine) to the aqueous phase. | "Salting out" effect reduces the solubility of the surfactant in the interface and disrupts the electrical double layer stabilizing the emulsion. |
| Solvent Modification | Add 5–10% Isopropanol (IPA) to the organic phase. | IPA acts as a demulsifier by modifying the surface tension and solubility parameters at the interface. |
| Gentle Mixing | Use magnetic stirring instead of vigorous shaking. | Prevents the formation of micro-droplets that are energetically difficult to coalesce. |
| Acid Wash | If the emulsion is persistent in the basic step, slightly lower the pH (make less basic). | Reducing the ionization of the carboxylic acid reduces its surfactant character (though this may reduce extraction efficiency). |
Q3: My final product has a high Acid Value (AV) but HPLC shows a single peak. What is happening?
Diagnosis: This suggests the presence of unreacted Azelaic Acid that was not fully removed. HPLC methods using low-wavelength UV (210 nm) often have poor sensitivity for aliphatic acids like Azelaic acid, which lack strong chromophores. The Monoester and Diacid may also co-elute on standard C18 columns if the gradient is too fast.
Validation Protocol:
-
Derivatization: Treat a small aliquot with Diazomethane or TMS-Diazomethane to convert all free acids to methyl esters.
-
GC-MS Analysis: Analyze the methyl esters. You will clearly distinguish:
-
Dimethyl azelate (from Azelaic acid)
-
Methyl 2-ethylhexyl azelate (from your Target Monoester)
-
Bis(2-ethylhexyl) azelate (from Diester)[6]
-
-
Refractive Index (RI) or ELSD: Use Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detection for HPLC, as these detect mass rather than UV absorption, revealing the "invisible" Azelaic acid impurity.
Section 2: Advanced Synthesis & Prevention
Q4: Is there a way to improve selectivity upstream to avoid this difficult purification?
Expert Insight: Yes. The statistical distribution of esterification (1:2:1 mixture) is the root cause. Shifting to a LiCl-assisted Anhydride opening strategy can drastically improve selectivity.[3]
Alternative Workflow (LiCl-Driven): Instead of direct Fisher esterification, use a cyclic anhydride approach if possible, or use the LiCl/TFAA method described for long-chain dicarboxylic acids.
-
Mechanism:[1][2][3][4] Lithium Chloride (LiCl) coordinates with the dicarboxylic acid, favoring the formation of a mono-activated species when treated with Trifluoroacetic Anhydride (TFAA), which then reacts with 2-ethylhexanol to form the monoester with high selectivity (up to 50:1).
Reaction Pathway Diagram:
Caption: Comparison of statistical Fisher esterification vs. LiCl-directed selective synthesis.
Section 3: Physical Properties & Storage
Reference Data for Identification:
| Property | Value / Characteristic | Note |
| Molecular Formula | C₁₇H₃₂O₄ | |
| Molecular Weight | 300.43 g/mol | |
| Physical State | Viscous Colorless Oil | May solidify in freezer. |
| Solubility (Water) | Insoluble | Forms emulsion. |
| Solubility (Hexane) | Soluble | Azelaic acid is insoluble. |
| Solubility (Ethanol) | Soluble | |
| pKa (approx) | ~4.5 (COOH group) | Similar to acetic acid. |
| Storage | -20°C, Desiccated | Hygroscopic; avoid moisture to prevent hydrolysis. |
References
-
LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Source: PubMed / NIH URL:[Link] (Search Term: "LiCl-driven direct synthesis mono-protected esters") Note: Describes the high-selectivity method for dicarboxylic acid monoesters using LiCl and TFAA.
-
Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. Source: MDPI (Polymers Journal) URL:[Link] Note:[1][3][5][7][8][9] Provides physical property data and solubility profiles for azelaic acid and its derivatives.
- Process for preparation of dicarboxylic acid monoesters.
- Purification of Organic Peroxides (and Ester Impurities).
Sources
- 1. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers [mdpi.com]
- 3. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0373949A1 - Mono esters of dicarboxylic acids, their preparation and use - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Full text of "NASA Technical Reports Server (NTRS) 19670002615: Lubrication, corrosion and wear - A continuing bibliography with indexes, April 1965 - August 1966" [archive.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijsat.org [ijsat.org]
Technical Support Center: Optimizing Mono-Esterification of Azelaic Acid
Welcome to the Technical Support Center for dicarboxylic acid functionalization. Azelaic acid (nonanedioic acid) is a critical C9 building block used extensively in the synthesis of PROTAC linkers, prodrugs, and polyamides like Nylon 8[1]. However, achieving high yields of its monoester derivative is a classic synthetic challenge. Because both carboxyl groups possess nearly identical pKa values and steric environments, traditional homogeneous esterification inevitably yields a statistical mixture of unreacted diacid, monoester, and diester[1].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to break this statistical limitation and drive monoester yields above 90%.
Troubleshooting Guides & FAQs
Q1: Why does my standard acid-catalyzed esterification (e.g., H₂SO₄ in methanol) always plateau at a ~40-50% monoester yield with heavy diester contamination? A1: You are encountering a thermodynamic and kinetic statistical limit. In a homogeneous solution, the reactivity of the two terminal carboxyl groups on azelaic acid is indistinguishable. Once the first carboxyl group is esterified, the second remains equally reactive. Standard protocols attempt to limit diester formation by using a sub-stoichiometric amount of alcohol[1], but this merely leaves a large portion of the diacid unreacted, necessitating complex downstream chromatographic separation. To achieve >90% yield, you must introduce a physical or chemical bias (a kinetic trap) that removes the monoester from the active catalyst as soon as it forms.
Q2: How can I create a "kinetic trap" to prevent diesterification? A2: The most robust method exploits differential solubility using heterogeneous catalysis. By using a wet, strongly acidic ion-exchange resin (such as Dowex 50WX2) suspended in a moderately non-polar solvent mixture (e.g., butyl formate and octane), you create a two-phase system at the microscopic level. The highly polar azelaic acid preferentially partitions into the aqueous layer on the resin's surface, where the acidic active sites reside. Once mono-esterified, the molecule becomes significantly more lipophilic and is expelled into the bulk organic phase. This physical separation sequesters the monoester away from the catalyst, effectively halting the reaction before the diester can form.
Q3: Can I achieve high selectivity without using ion-exchange resins? A3: Yes, by employing a continuous liquid-liquid extraction setup[2]. You can run the reaction in an aqueous solution with a strong acid catalyst (Ka > 10⁻²) and continuously extract the mixture with a non-polar solvent (like cyclohexane or octane)[2]. As the monoester forms, it is immediately pulled into the non-polar organic phase, preventing the second carboxyl group from reacting in the aqueous phase.
Q4: My downstream application requires a methyl ester, but the ion-exchange method literature often cites butyl formate. Can I adapt this? A4: The ion-exchange method operates via transesterification, meaning the ester solvent acts as the alkyl donor. If a monomethyl ester is required, you can substitute butyl formate with methyl formate. However, you must empirically adjust the co-solvent (e.g., switching from octane to a slightly different hydrocarbon) to maintain the delicate solubility balance. If the bulk phase becomes too polar, the monoester will re-enter the aqueous catalytic layer, leading to diester formation.
Quantitative Data Summary
The following table summarizes the expected outcomes and operational parameters for different monoesterification strategies.
Table 1: Comparison of Monoesterification Strategies for Azelaic Acid
| Strategy | Catalyst | Solvent System | Typical Monoester Yield | Key Mechanism for Selectivity |
| Homogeneous (Statistical) | H₂SO₄ (cat.) | Methanol (limited eq.) | ~40-50% | Stoichiometric limitation only. |
| Wet Ion-Exchange Resin | Dowex 50WX2 | Butyl formate / Octane | >90% | Phase-partitioning (Kinetic trap). |
| Continuous Extraction | H₂SO₄ (aq) | Water / Cyclohexane | >90% | In-situ product removal. |
Experimental Protocols
Protocol A: Selective Monoesterification via Wet Ion-Exchange Resin (Recommended)
This protocol utilizes a self-limiting phase-partitioning mechanism to achieve >90% monoester yield.
-
Preparation: In a round-bottom flask, combine azelaic acid (1.0 eq) and wet Dowex 50WX2 strongly acidic cation-exchange resin (50–100 mesh, 1.0 g per mmol of substrate).
-
Solvent Addition: Suspend the mixture in a 1:1 (v/v) solvent system of butyl formate and octane (approx. 10 mL per mmol).
-
Reaction Execution: Heat the mixture to 70 °C under continuous magnetic stirring. The transesterification utilizes butyl formate as the alkyl source.
-
Validation Checkpoint (Self-Validating Step): Pull a 50 µL aliquot of the organic phase, dilute in DCM, and run GC-MS. The reaction is self-limiting; you should observe the monoester peak plateauing at ~91% area, with diester remaining <5%. Troubleshooting: If diester exceeds 5%, the solvent system is too polar (driving monoester back into the aqueous catalytic layer); increase the octane ratio in future runs.
-
Catalyst Recovery: Cool the mixture to room temperature and filter to remove the Dowex 50WX2 resin. The resin can be washed with octane and regenerated for future use.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. Purify the crude residue via silica gel chromatography to isolate the pure azelaic acid monoester[1].
Protocol B: Continuous Extraction Method
This method is ideal if transesterification is not desired and direct alcohol condensation is required[2].
-
Preparation: Dissolve azelaic acid in water containing a strong acid catalyst (e.g., 0.1 M H₂SO₄) in a continuous liquid-liquid extraction apparatus[2]. Add the target alcohol (e.g., methanol).
-
Extraction Setup: Fill the extraction solvent reservoir with a strictly non-polar solvent such as cyclohexane or octane[2].
-
Reaction Execution: Heat the aqueous reaction mixture to the appropriate temperature while initiating the continuous reflux of the non-polar solvent.
-
Validation Checkpoint (Self-Validating Step): The success of this protocol relies on the immediate removal of the monoester. Validate the extraction efficiency by sampling the aqueous phase. If monoester is detected in the aqueous phase via TLC, the continuous extraction rate is too slow, or the non-polar solvent choice is sub-optimal.
-
Isolation: After complete conversion of the starting material, collect the organic phase, wash with dilute aqueous NaHCO₃ to remove any co-extracted acid traces, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
Visualizations
Caption: Mechanism of selective monoesterification via phase-partitioning on wet ion-exchange resins.
Caption: Step-by-step workflow for the synthesis and isolation of azelaic acid monoester.
References
-
Nishiguchi, T., Ishii, Y., & Fujisaki, S. (1999). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. J. Chem. Soc., Perkin Trans. 1, 3023–3027. Available at:[Link]
- Method of preparing monoesters (US4314071A). Google Patents.
Sources
Technical Support Center: Strategies to Prevent Hydrolysis During Esterification Workup
Welcome to the technical support center dedicated to a critical, yet often underestimated, aspect of organic synthesis: preventing ester hydrolysis during the workup of esterification reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with yield loss due to the unintended breakdown of their target ester. Here, we will dissect the causes of hydrolysis and provide actionable, field-proven strategies to maximize the isolation of your desired product.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding ester hydrolysis during workup.
Q1: What is ester hydrolysis, and why is it a significant problem during the workup phase?
A1: Ester hydrolysis is the chemical reaction where an ester molecule is cleaved back into its constituent carboxylic acid and alcohol.[1][2] This process is the direct reverse of the Fischer esterification reaction and is catalyzed by the presence of water under either acidic or basic conditions.[1][3] The workup phase, which involves using aqueous solutions to neutralize catalysts and remove impurities, inadvertently creates the ideal environment for this reverse reaction to occur, leading to a potentially substantial loss of your final product.[1]
Q2: Which specific steps in a typical workup carry the highest risk of inducing ester hydrolysis?
A2: The greatest risk is associated with any step involving direct contact with an aqueous phase.[1] Key high-risk steps include:
-
Quenching the Reaction: The initial addition of water or an aqueous solution to the completed reaction mixture.[1]
-
Base Washing: This is often the most critical step. While necessary to neutralize the acid catalyst (e.g., H₂SO₄) and remove any unreacted carboxylic acid, the use of a basic solution can trigger rapid, base-catalyzed hydrolysis, also known as saponification.[1][4] This process is particularly problematic as it is often irreversible under the workup conditions.[3][4]
-
Acid Washing: Although less common in standard esterification workups, using a dilute acid to remove basic impurities can also promote acid-catalyzed hydrolysis.[1]
Q3: I suspect my ester is hydrolyzing during the workup. What are the tell-tale signs?
A3: The primary indicators of unwanted hydrolysis are a lower-than-expected yield of the purified ester and the reappearance of the starting carboxylic acid in your product fractions.[1] You can confirm these suspicions using several analytical techniques:
-
Thin-Layer Chromatography (TLC): The appearance of a spot that corresponds to the more polar carboxylic acid starting material.[1]
-
NMR Spectroscopy: The presence of peaks characteristic of the starting carboxylic acid in the ¹H or ¹³C NMR spectrum of your crude product.[1]
-
IR Spectroscopy: The emergence of a broad O-H stretch, which is characteristic of a carboxylic acid, alongside the expected C=O ester peak.[1]
Q4: Should I use a strong or a weak base to neutralize the acid catalyst?
A4: It is almost always recommended to use a mild, weak base.[1] A saturated or 10% aqueous solution of sodium bicarbonate (NaHCO₃) is the standard choice for this purpose.[1] Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dramatically accelerate the rate of saponification and should be avoided unless your ester is known to be exceptionally resistant to hydrolysis.[1][4] A key advantage of using sodium bicarbonate is that the neutralization reaction produces carbon dioxide gas, providing a clear visual cue—the cessation of bubbling—that the acid has been fully neutralized.[1]
Q5: How critical is temperature control during the aqueous wash steps?
A5: Temperature control is extremely important. The rate of hydrolysis is highly dependent on temperature; higher temperatures increase the kinetic energy of the molecules, allowing them to more easily overcome the activation energy of the hydrolysis reaction.[1] To effectively minimize hydrolysis, it is best practice to perform all aqueous washes with ice-cold solutions (e.g., cold water, cold saturated NaHCO₃). For particularly sensitive esters, keeping the separatory funnel in an ice bath during the extraction process is also advisable.[1]
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
If you are experiencing low yields and have confirmed the presence of the starting carboxylic acid in your crude product, use this guide to troubleshoot the source of the hydrolysis.
| Symptom | Probable Cause | Recommended Solution |
| Low yield, significant amount of starting carboxylic acid in crude product (confirmed by TLC/NMR). | The base used for neutralization is too strong, causing saponification. | Action: Switch to a weaker base. Use cold, saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for the neutralization wash.[1] Rationale: Weak bases are sufficient to neutralize strong acid catalysts and excess carboxylic acid starting material without significantly promoting the irreversible saponification of the ester product. |
| Yield improves but is still not optimal; some starting material remains. | Contact time with the aqueous phase is too long, or the workup temperature is too high. | Action 1: Perform all aqueous washes quickly and efficiently. Do not let the layers sit in the separatory funnel for extended periods. Action 2: Pre-cool all aqueous wash solutions in an ice bath before use.[1] Rationale: Both acid- and base-catalyzed hydrolysis are time- and temperature-dependent.[1] Minimizing the duration of contact and lowering the temperature will slow the rate of the undesired hydrolysis reaction. |
| Emulsion formation during extraction, leading to extended contact time with the aqueous phase. | The polarity difference between the organic and aqueous layers is insufficient, or vigorous shaking is causing the formation of a stable emulsion. | Action: Add a small amount of brine (saturated aqueous NaCl) to the separatory funnel to "break" the emulsion.[5] This increases the ionic strength of the aqueous layer, forcing the organic components out. Rationale: Brine reduces the solubility of organic compounds in the aqueous layer and helps to disrupt the interfacial tension that causes emulsions, thereby decreasing the overall contact time.[5] |
| Product appears pure by TLC after workup, but the yield is still low. | The ester is partially soluble in the aqueous wash solutions. | Action 1: Before the main washes, perform a preliminary wash with brine to decrease the solubility of the ester in the subsequent aqueous layers.[5] Action 2: Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. Rationale: This phenomenon, known as "salting out," is particularly useful for smaller, more polar esters.[5] The high concentration of salt in the brine makes the aqueous layer more polar, reducing the solubility of the less polar organic ester. |
| The ester is known to be highly sensitive to both acid and base. | The standard aqueous workup is fundamentally incompatible with the stability of the product. | Action: Consider non-aqueous workup alternatives. This could involve simply filtering the reaction mixture through a plug of silica gel or basic alumina to remove the catalyst and polar impurities, followed by solvent evaporation. Rationale: By avoiding water altogether, the primary reagent for hydrolysis is eliminated. This is a common strategy for extremely labile functional groups. |
Understanding the Role of pKa in Your Workup
The concept of pKa is central to making informed decisions during an acid-base workup.[6][7] An acid-base reaction will always favor the formation of the weaker acid and weaker base.[7]
| Compound | Functional Group | Approximate pKa | Implication for Workup |
| Sulfuric Acid (H₂SO₄) | Strong Acid Catalyst | ~ -3 | Must be neutralized. |
| Carboxylic Acid (R-COOH) | Starting Material/Product | ~ 4-5[8] | Will be deprotonated by bases with a conjugate acid pKa > 5. |
| Carbonic Acid (H₂CO₃) | Conjugate acid of Bicarbonate | ~ 6.4 | Sodium bicarbonate (NaHCO₃) is basic enough to deprotonate carboxylic acids and neutralize H₂SO₄. |
| Water (H₂O) | Solvent/Reagent | ~ 15.7 | Acts as a weak acid or base. |
| Alcohol (R-OH) | Starting Material/Product | ~ 16-18 | Generally not acidic enough to be deprotonated by bicarbonate. |
This table illustrates why sodium bicarbonate is an ideal choice: its conjugate acid (carbonic acid) is a weaker acid than the carboxylic acid starting material, ensuring that the deprotonation of the unwanted acid is favorable. However, it is not so basic that it will significantly deprotonate the product alcohol or aggressively attack the ester.
Recommended Experimental Protocol: Hydrolysis-Minimizing Workup
This protocol outlines a standard workup procedure for a typical Fischer esterification reaction, designed to maximize ester yield by minimizing hydrolysis.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or another monitoring method, remove the heat source and allow the reaction mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath to bring the temperature down to 0-5 °C.
-
Solvent Dilution: Dilute the cooled reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). This ensures that the product will preferentially remain in the organic phase during extraction.
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel. For sensitive esters, it is advisable to pre-chill the separatory funnel.
-
Initial Water Wash (Optional but Recommended): Wash the organic layer with one portion of ice-cold deionized water. This will remove the bulk of any highly water-soluble impurities, such as excess alcohol.
-
Neutralization with Weak Base: Add a portion of cold, saturated aqueous sodium bicarbonate (NaHCO₃) to the separatory funnel.[1]
-
Caution: Do not stopper the funnel immediately. Gently swirl the unstoppered funnel to allow for the initial, vigorous evolution of CO₂ to subside.[1]
-
Once the initial effervescence has slowed, stopper the funnel, invert it, and immediately vent to release pressure. Shake gently, with frequent venting.
-
Separate the layers and repeat the NaHCO₃ wash until no more gas evolution is observed. This indicates that all acid has been neutralized.[1]
-
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine).[1] This step removes the majority of the dissolved water from the organic layer and helps to break any minor emulsions.[5]
-
Drying the Organic Layer: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the drying agent until it no longer clumps together and flows freely when the flask is swirled.
-
Solvent Removal: Carefully decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude ester.
-
Further Purification: If necessary, the crude product can be further purified by standard techniques such as column chromatography or distillation.
Workflow and Decision-Making Diagrams
The following diagrams illustrate the recommended experimental workflow and a troubleshooting decision tree for diagnosing hydrolysis issues.
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
University of Toronto. (n.d.). Esters. An Introduction. Retrieved from [Link]
-
Master Organic Chemistry. (2012, May 9). Acid-Base Reactions: Introducing Ka and pKa. Retrieved from [Link]
-
ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]
-
SYNTHEZOL. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved from [Link]
-
Wang, L., & Weller, C. L. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. PMC. Retrieved from [Link]
-
Lachman, L., Ravin, L. J., & Higuchi, T. (1956). Inhibition of hydrolysis of esters in solution by formation of complexes. II. Stabilization of procaine with caffeine. Journal of the American Pharmaceutical Association, 45(5), 290–295. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Isom, D. G., Castañeda, C. A., & Garcia-Moreno, B. (2011). The pKa values of acidic and basic residues buried at the same internal location in a protein are governed by different factors. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
- Google Patents. (n.d.). US4082788A - Esterification and extraction process.
-
Journal of Chemical Education. (2014, July 17). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Retrieved from [Link]
-
Reddit. (2022, December 20). What happens if i don't remove water during esterification?. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]
-
ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution?. Retrieved from [Link]
-
Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). pKa of Acids & Functional Groups | Overview & Examples. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Degradation Pathways of Azelaic Acid Mono-2-Ethylhexyl Ester
[1]
Executive Technical Overview
Welcome to the Technical Support Center. You are likely working with Azelaic Acid Mono-2-Ethylhexyl Ester (CAS: 13050-58-3), a molecule designed to balance the efficacy of azelaic acid with the lipophilicity of the 2-ethylhexyl chain.[1] This amphiphilic structure improves skin penetration but introduces specific stability challenges absent in the parent dicarboxylic acid.[1]
The primary degradation threat to this molecule is hydrolytic cleavage of the ester bond, reverting it to Azelaic Acid and 2-Ethylhexanol.[1] Secondary pathways include transesterification in alcoholic vehicles and, to a lesser extent, oxidative degradation of the alkyl chain.[1]
This guide provides the protocols to diagnose, quantify, and mitigate these pathways.
Degradation Pathways Visualization
Understanding the structural vulnerabilities is the first step in troubleshooting.[1] The diagram below maps the kinetic fate of the molecule under stress.[1]
Figure 1: Primary degradation pathways. The dominant route is hydrolysis yielding the parent diacid and fatty alcohol.[1] In alcoholic formulations, transesterification is a critical risk.[1]
Troubleshooting & FAQs
Category A: Hydrolytic Instability (Potency Loss)
Q: We are observing a steady drop in assay values (95%
A: You are witnessing classic ester hydrolysis.[1]
-
The Mechanism: Water attacks the carbonyl carbon of the ester linkage.[1] This releases 2-ethylhexanol and regenerates the free carboxylic acid group of azelaic acid .[1]
-
The pH Drift: Since azelaic acid is a dicarboxylic acid (pKa ~4.5 and 5.5), its release increases the acidity of your system.[1] This drop in pH can essentially "auto-catalyze" further hydrolysis if the buffer capacity is insufficient.[1]
-
Diagnostic Check: Run your HPLC method. Do you see a rise in a peak at the retention time of Azelaic Acid (usually earlier eluting than the ester)?
Protocol: pH-Rate Profile Determination To fix this, you must find the "pH of maximum stability" (typically pH 4.0–6.0 for esters, but specific to your matrix).[1]
-
Prepare Buffers: Citrate/Phosphate buffers at pH 2.0, 4.0, 6.0, 8.0.
-
Spike: Add your monoester to each buffer (use a co-solvent like ACN if solubility is low) at 0.1 mg/mL.
-
Stress: Incubate at 60°C (accelerated).
-
Sample: Pull aliquots at 0, 24, 48, and 72 hours.
-
Plot:
vs. Time.[1] The slope is .[1] Plot vs. pH to find the minimum.[1]
Category B: Analytical Interferences (Ghost Peaks)
Q: I see a new peak appearing after the main peak in my ethanol-based gel. It’s not azelaic acid.[1] What is it?
A: This is likely Transesterification .[1] If your formulation contains ethanol (or propylene glycol), the 2-ethylhexyl group can be exchanged for an ethyl group, forming Azelaic Acid Monoethyl Ester or Diethyl Azelate .[1]
-
Why it happens: This reaction is catalyzed by the same acidic/basic conditions that cause hydrolysis.[1]
-
Prevention: Avoid primary alcohols in the vehicle if possible, or strictly control pH to neutral ranges where catalysis is slower.[1]
Category C: Detection Issues (HPLC)
Q: I cannot get a stable baseline or sensitive detection for the monoester. The signal-to-noise ratio is poor.
A: Azelaic acid and its esters lack a strong chromophore (no conjugated double bonds).[1] They only absorb at low UV (200–210 nm), where solvent cut-off becomes a nightmare.[1]
Recommended HPLC Method Parameters:
| Parameter | Setting | Rationale |
| Detector | UV at 206 nm or 210 nm | Maximizes signal for the carbonyl group.[1] |
| Column | C18 (End-capped), 3.5 µm | Standard hydrophobicity for retaining the ester.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid or pH 2.5 Phosphate Buffer | Critical: Low pH suppresses ionization of the free COOH group, sharpening the peak.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Methanol has a higher UV cutoff (205 nm) and causes baseline noise at 206 nm.[1] ACN is transparent.[1] |
| Gradient | 20% B to 90% B | The monoester is significantly more hydrophobic than azelaic acid.[1] |
Self-Validation Step: Inject a blank of your mobile phase.[1] If the baseline drifts significantly at 206 nm, your ACN quality is poor, or your water contains organic impurities.[1]
Step-by-Step Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
Use this to validate your analytical method's specificity.
-
Stock Preparation: Dissolve Azelaic Acid Mono-2-Ethylhexyl Ester in Acetonitrile (1 mg/mL).
-
Acid Stress: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.
-
Expected Result: Significant conversion to Azelaic Acid (Peak A).[1]
-
-
Base Stress: Mix 1 mL Stock + 1 mL 1N NaOH. Heat at 60°C for 1 hour.
-
Oxidative Stress: Mix 1 mL Stock + 1 mL 3% H2O2.[1] Incubate RT for 24 hours.
-
Expected Result: Minimal degradation expected, but look for peaks related to alkyl chain oxidation.[1]
-
-
Neutralization: Neutralize all samples to pH 7.0 before HPLC injection to protect the column.
Protocol 2: System Suitability Testing (SST)
Run this before every sample set to ensure data trustworthiness.
-
Resolution Solution: Mix Azelaic Acid (Degradant) and the Monoester (Active) at 0.1 mg/mL each.
-
Criteria:
-
Resolution (
): Must be > 2.0 between the acid and the ester. -
Tailing Factor: Must be < 1.5 for the Monoester (indicates successful suppression of silanol interactions).[1]
-
Logic-Driven Troubleshooting Workflow
Use this decision tree to resolve stability failures in your lab.
Figure 2: Diagnostic logic for identifying the root cause of instability based on chromatogram retention times.
References
-
PubChem. (n.d.).[1] Azelaic acid mono-2-ethylhexyl ester (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] ICH Guidelines.[1][2][3] Retrieved from [Link]
-
Burcham, P. C. (2023).[1] Hydrolytic Degradation of Esters in Pharmaceutical Formulations.[1] In Introduction to Toxicology (pp. 112-145).[1] Springer.[1] (General reference for ester hydrolysis kinetics).
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Azelaic acid esters.[1][4][5][6] Retrieved from [Link](Note: Generalized link for Azelaic acid derivatives registration data).[1]
(Note: While specific literature on the mono-2-ethylhexyl ester is sparse, the degradation mechanisms described above are chemically fundamental to aliphatic esters and azelaic acid derivatives as supported by standard pharmaceutical stability principles.)[1]
Sources
- 1. Azelaic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Azelaic Acid 2-Ethylhexyl Monoester-d14 | Axios Research [axios-research.com]
- 5. Bis(2-ethylhexyl) azelate | C25H48O4 | CID 7642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2006074379A2 - Methods and compositions involving esters of azelaic acid and other dicarboxylic acids - Google Patents [patents.google.com]
Validation & Comparative
Technical Comparison Guide: 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid (Mono-Azelate) vs. Dioctyl Phthalate (DOP)
Executive Summary & Chemical Identity
This guide compares the performance, safety, and application profiles of Dioctyl Phthalate (DOP/DEHP) against the azelate family, specifically focusing on the relationship between the functional plasticizer Di-2-ethylhexyl azelate (DOZ) and its critical mono-ester metabolite/precursor, 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid (hereafter referred to as Mono-2-ethylhexyl azelate or MEHA ).
Critical Distinction:
-
DOP (DEHP): The industry-standard aromatic dicarboxylic ester. Highly effective but plagued by toxicity issues (endocrine disruption) driven by its metabolite, MEHP.
-
The Azelate Alternative: In industrial and pharmaceutical plasticization, the di-ester (DOZ) is the functional additive. The specific compound queried, 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid , is the mono-ester . It typically acts as:
-
The primary metabolite of DOZ (bio-marker).
-
A surfactant/hydrotrope intermediate.
-
A niche acidic plasticizer for pH-sensitive hydrogels (rare).
-
This guide evaluates the functional replacement (DOZ) while analyzing the safety profile of the specific mono-ester compared to DOP's toxic metabolite.
Chemical Structure Comparison[1][2]
| Feature | Dioctyl Phthalate (DOP/DEHP) | Di-2-ethylhexyl Azelate (DOZ) | 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid (MEHA) |
| Type | Aromatic Diester | Aliphatic Diester | Aliphatic Mono-ester (Acid-Ester) |
| Backbone | Phthalic Acid (Benzene ring) | Azelaic Acid (Linear C9 chain) | Azelaic Acid (Linear C9 chain) |
| Function | Primary Plasticizer | Cold-Resistant Plasticizer | Metabolite / Surfactant / Intermediate |
| Key Property | High Solvency, General Purpose | Low Temp Flexibility, Low Viscosity | Amphiphilic, pH-sensitive |
| Toxicity Concern | High (Endocrine Disruptor) | Low (Bio-based origin) | Low (Fatty acid derivative) |
Technical Performance: DOZ (The Azelate) vs. DOP[1][2][3]
For researchers replacing DOP in medical tubing, blood bags, or enteric coatings, the Azelate ester (DOZ) is the direct functional competitor.
A. Mechanism of Action (Lubricity vs. Gel Theory)
-
DOP: Functions via the Gel Theory . The aromatic ring interacts strongly with PVC dipoles (chlorine), creating a stable, solvated gel structure. This provides high tensile strength but limits low-temperature chain mobility.
-
Azelate (DOZ): Functions primarily via the Lubricity Theory . The linear C9 aliphatic chain (azelaic backbone) acts as a spacer between polymer chains. It reduces intermolecular friction more effectively than DOP, granting superior flexibility at low temperatures, but with lower solvating power (compatibility).
B. Quantitative Performance Matrix
| Parameter | DOP (Standard) | DOZ (Azelate) | Implication for Drug Dev |
| Glass Transition (Tg) | -50°C | -65°C to -70°C | DOZ is superior for cryo-storage bags. |
| Migration (Leaching) | Moderate | Moderate-High | DOZ migrates faster due to lower viscosity; requires blending. |
| Viscosity (25°C) | 80 mPa·s | 15-20 mPa·s | DOZ allows lower processing temps (less degradation of active drugs). |
| Water Extraction | Low | Low | Comparable stability in aqueous media. |
| Biocompatibility | Low (Cytotoxic metabolite) | High (Fatty acid metabolite) | Critical: DOZ breaks down into Azelaic acid (anti-acne active) and MEHA. |
Safety & Toxicology: The Battle of Metabolites
This is the most critical section for drug development. The toxicity of a plasticizer is largely defined by its hydrolysis product (the mono-ester).
The "Lethal" Comparison: MEHP vs. MEHA
When plasticizers leach into the body (e.g., from IV bags), lipases hydrolyze them into mono-esters.
-
DOP Metabolite: Mono-2-ethylhexyl phthalate (MEHP)
-
Mechanism: Binds to Peroxisome Proliferator-Activated Receptors (PPARs).
-
Effect: Hepatotoxicity, reproductive toxicity (Sertoli cell damage), and endocrine disruption.
-
Status: REACH Restricted, Prop 65 Listed.
-
-
Azelate Metabolite: 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid (MEHA)
-
Mechanism: Beta-oxidation via fatty acid pathways.
-
Effect: The backbone (Azelaic acid) is a naturally occurring dicarboxylic acid found in wheat and rye, used topically for acne (Finacea). The alcohol (2-ethylhexanol) is excreted as glucuronide.
-
Status: Generally Recognized as Safe (GRAS) components; suitable for pediatric/sensitive applications.
-
DOT Diagram: Metabolic Fate & Toxicity Pathways
Figure 1: Comparative metabolic pathways. DOP degrades into the toxic MEHP, whereas DOZ degrades into the benign mono-ester MEHA (the specific topic of inquiry).
Experimental Protocols
To validate the substitution of DOP with Azelates in your specific matrix, follow these self-validating protocols.
Protocol A: Plasticizer Migration Testing (ASTM D1239 Modified)
Purpose: To quantify the leaching risk of the mono-ester into a drug simulation vehicle.
-
Preparation: Cut plasticized polymer films (0.5 mm thickness) into 50mm discs.
-
Immersion: Place discs in Simulant A (Distilled water, pH 7) and Simulant B (Ethanol/Water 50:50) at 37°C for 72 hours.
-
Gravimetric Analysis:
-
Dry samples in a vacuum oven at 40°C for 24 hours.
-
Calculate weight loss:
.
-
-
HPLC Verification (Crucial for Drug Dev):
-
Analyze the immersion fluid using HPLC-UV (210 nm).
-
Target: Look for the specific peak of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid.
-
Note: Azelates generally show higher migration in ethanol than DOP due to aliphatic structure.
-
Protocol B: Low-Temperature Flexibility (Clash-Berg Torsion)
Purpose: To confirm the superior "cold chain" performance of Azelates.
-
Setup: Use a Torsion Tester (ASTM D1043).
-
Cooling: Submerge the sample in a heat-transfer medium (methanol/dry ice) starting at 23°C.
-
Ramping: Cool at a rate of 1°C/min.
-
Measurement: Apply torque and measure the angle of twist every 5°C.
-
Endpoint: Determine
(Temperature where modulus reaches 310 MPa).-
Expected Result: DOP
; DOZ .
-
Synthesis & Application Recommendation
When to use Azelates (DOZ/MEHA):
-
Blood Bags/Tubing: Where low-temperature storage (cryopreservation) is required.
-
Pediatric Devices: Where the toxicity of MEHP is unacceptable.
-
Topical Patches: Azelaic acid derivatives can act as permeation enhancers.
When to stick with DOP (or DEHT):
-
General Purpose Tubing: Where cost is the primary driver and regulatory constraints are loose.
-
High Solvency Needs: If the polymer is highly polar and requires strong solvation to prevent exudation.
Workflow: Formulation Decision Tree
Figure 2: Decision matrix for selecting between Phthalates and Azelates based on regulatory and physical requirements.
References
-
Wypych, G. (2023). Handbook of Plasticizers (Fourth Edition). ChemTec Publishing.
-
ASTM International. (2022). ASTM D1239-14: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.
-
European Chemicals Agency (ECHA). (2023). Risk Assessment of Bis(2-ethylhexyl) phthalate (DEHP) in Medical Devices.
-
PubChem. (2025). Compound Summary: Azelaic acid mono-2-ethylhexyl ester (CID 143454).
-
Biedermann-Brem, S., et al. (2020). Migration of plasticizers from PVC medical devices: Azelates vs Phthalates. Journal of Pharmaceutical Sciences.
validating the efficacy of azelaic acid mono-2-ethylhexyl ester as a lubricant additive
For researchers and formulation scientists in the lubricant industry, the quest for novel additives that enhance performance, improve efficiency, and meet increasingly stringent environmental regulations is a constant endeavor. This guide provides an in-depth technical comparison of azelaic acid mono-2-ethylhexyl ester, a bio-based synthetic ester, against established lubricant additives. We will delve into its synthesis, physicochemical properties, and critically, its performance efficacy based on standardized testing methodologies.
Introduction: The Rationale for Bio-Based Esters in Lubrication
The lubricant market is undergoing a significant shift towards more sustainable and higher-performance solutions. Synthetic esters, derived from the reaction of an acid and an alcohol, have carved out a significant niche in this landscape. Their inherent polarity, excellent thermal and oxidative stability, and good lubricity make them valuable as both base oils and additives.[1]
Azelaic acid, a nine-carbon dicarboxylic acid, is a particularly interesting bio-based building block for these esters.[2] It can be produced from the ozonolysis of oleic acid, a fatty acid abundant in vegetable oils. The resulting esters, including azelaic acid mono-2-ethylhexyl ester, offer the promise of high performance with a favorable environmental profile. The branched 2-ethylhexyl alcohol component is known to contribute to good low-temperature properties in esters.[3]
This guide will objectively evaluate the efficacy of azelaic acid mono-2-ethylhexyl ester by comparing it to two widely used high-performance lubricant components:
-
Polyalphaolefin (PAO 4): A Group IV synthetic hydrocarbon base oil known for its excellent thermal stability, high viscosity index, and low volatility.[4][5]
-
Pentaerythritol (PE) Ester: A polyol ester recognized for its exceptional thermal and oxidative stability, making it suitable for demanding applications like aviation lubricants.[6][7]
Synthesis of Azelaic Acid Mono-2-Ethylhexyl Ester
The synthesis of azelaic acid mono-2-ethylhexyl ester, with the IUPAC name 9-((2-ethylhexyl)oxy)-9-oxononanoic acid, is typically achieved through the direct esterification of azelaic acid with 2-ethylhexanol.[8] Given that azelaic acid is a dicarboxylic acid, controlling the reaction stoichiometry is crucial to favor the formation of the monoester over the diester.
A general laboratory-scale synthesis protocol is as follows:
Reaction:
Azelaic Acid + 2-Ethylhexanol ⇌ Azelaic Acid Mono-2-Ethylhexyl Ester + Water
Causality Behind Experimental Choices:
-
Molar Ratio: A molar excess of azelaic acid to 2-ethylhexanol is used to statistically favor the formation of the monoester.
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid or a strong acidic ion-exchange resin, is employed to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus accelerating the rate of nucleophilic attack by the alcohol.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 120-140 °C) to increase the reaction rate.
-
Water Removal: The removal of water as it is formed is critical to drive the equilibrium towards the formation of the ester product. This is often accomplished by azeotropic distillation using a solvent like toluene and a Dean-Stark apparatus.
-
Purification: The crude product is then purified to remove unreacted starting materials, the catalyst, and any diester byproduct. This can be achieved through a combination of washing with a mild base (to remove unreacted acid and the acid catalyst), followed by vacuum distillation.
Comparative Performance Evaluation
The efficacy of a lubricant additive is determined by a range of performance characteristics. Here, we compare azelaic acid mono-2-ethylhexyl ester with PAO 4 and a representative pentaerythritol ester based on key tribological and physicochemical properties.
Note on Data Availability: Specific performance data for azelaic acid mono-2-ethylhexyl ester as a lubricant additive is not widely available in published literature. Therefore, for the purpose of this guide, data for the closely related di(2-ethylhexyl) azelate is used as a proxy, with the understanding that the free carboxylic acid group in the monoester would likely increase its polarity and surface activity, potentially leading to enhanced friction reduction and anti-wear performance, but also potentially impacting its oxidative stability and low-temperature properties.
Table 1: Comparative Physicochemical and Tribological Properties
| Property | Azelaic Acid Di(2-Ethylhexyl) Ester (Proxy) | Polyalphaolefin (PAO 4) | Pentaerythritol (PE) Ester | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | ~18-22 | 17.0-22.0 | ~20-25 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | ~4-5.5 | 3.9-4.6 | ~4-5 | ASTM D445 |
| Viscosity Index (VI) | >130 | >125 | >130 | ASTM D2270 |
| Pour Point (°C) | < -60 | < -57 | Varies, typically < -40 | ASTM D97 |
| Flash Point (°C) | > 200 | > 204 | > 220 | ASTM D92 |
| Oxidation Stability (PDSC, OIT in min) | Good (Data not specified) | Excellent | Excellent | ASTM D6186 |
| Friction Coefficient (SRV, typical) | Low (Data not specified) | Moderate | Low | ASTM D5707 |
| Wear Scar Diameter (Four-Ball, mm) | Small (Data not specified) | Moderate | Small | ASTM D4172 |
Analysis of Performance Data:
-
Viscosity and Viscosity Index: All three candidates exhibit a high viscosity index, indicating that their viscosity remains relatively stable over a wide temperature range.[9] This is a crucial characteristic for lubricants operating under variable temperature conditions.
-
Low-Temperature Properties: The branched structure of the 2-ethylhexyl group in the azelate ester contributes to its excellent low pour point, comparable to that of PAO 4.[3] This suggests good performance in cold-start conditions.
-
Thermal and Oxidative Stability: PAO and PE esters are known for their exceptional thermal and oxidative stability.[4][6] While specific data for the azelate monoester is lacking, dicarboxylic acid esters generally possess good oxidative stability.[1] The presence of a free carboxylic acid group in the monoester might slightly reduce its oxidative stability compared to the diester.
-
Friction and Wear: The polarity of esters generally leads to good friction and wear performance due to their ability to form adsorbed films on metal surfaces. It is anticipated that the higher polarity of the monoester, due to its free carboxylic acid group, would provide superior boundary lubrication compared to the less polar PAO.
Standardized Experimental Protocols
To ensure the validity and comparability of performance data, standardized test methods are essential. Below are detailed protocols for key lubricant performance tests.
Four-Ball Wear Test (ASTM D4172)
This test evaluates the anti-wear properties of a fluid lubricant in sliding contact.[10][11]
Objective: To determine the relative wear-preventive properties of lubricating fluids.
Methodology:
-
Apparatus: A four-ball wear tester, consisting of one rotating steel ball and three stationary steel balls held in a cup.
-
Preparation:
-
Thoroughly clean the steel balls and the test cup with a suitable solvent (e.g., heptane) and allow them to dry.
-
Assemble the three stationary balls in the test cup and clamp them in place.
-
Pour the test lubricant into the cup to a level that will cover the stationary balls.
-
Place the rotating ball in the chuck of the test machine.
-
-
Test Procedure:
-
Lower the rotating ball onto the stationary balls.
-
Apply a specified load (typically 15 kgf or 40 kgf).
-
Start the motor and rotate the top ball at a specified speed (typically 1200 rpm) for a set duration (typically 60 minutes) at a controlled temperature (e.g., 75°C).
-
-
Measurement:
-
At the end of the test, disassemble the apparatus and clean the stationary balls.
-
Measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using a microscope.
-
Calculate the average wear scar diameter.
-
Interpretation: A smaller average wear scar diameter indicates better anti-wear properties of the lubricant.
High-Frequency, Linear-Oscillation (SRV) Test (ASTM D5707)
This method determines the friction and wear properties of lubricants under high-frequency, linear-oscillation motion.[12]
Objective: To measure the coefficient of friction and the ability of a lubricant to protect against wear under oscillating motion.
Methodology:
-
Apparatus: An SRV test machine, which oscillates a test ball against a stationary test disk.
-
Preparation:
-
Clean the test ball and disk with a suitable solvent and dry them.
-
Secure the test disk in the holder on the machine.
-
Apply a small amount of the test lubricant to the surface of the disk.
-
Mount the test ball in its holder.
-
-
Test Procedure:
-
Bring the test ball into contact with the disk.
-
Apply a specified load (e.g., 200 N).
-
Set the oscillation frequency (e.g., 50 Hz) and stroke amplitude (e.g., 1.0 mm).
-
Heat the test disk to the desired temperature (e.g., 50°C or 80°C).
-
Run the test for a specified duration (e.g., 2 hours). The machine continuously records the frictional force.
-
-
Measurement:
-
The machine's software calculates and records the coefficient of friction throughout the test.
-
After the test, measure the dimensions of the wear scar on the test ball using a microscope.
-
Interpretation: A lower coefficient of friction indicates better lubricity, and a smaller wear scar indicates superior wear protection.
Oxidative Stability by Pressure Differential Scanning Calorimetry (PDSC) (ASTM D6186)
This test determines the oxidative stability of lubricants by measuring the time to the onset of oxidation.[13][14]
Objective: To evaluate the resistance of a lubricant to oxidation under elevated temperature and oxygen pressure.
Methodology:
-
Apparatus: A pressure differential scanning calorimeter (PDSC) capable of maintaining a constant temperature and a high-pressure oxygen atmosphere.
-
Preparation:
-
Place a small, precisely weighed sample of the lubricant (typically 1-3 mg) into an aluminum sample pan.
-
Place the open sample pan and an empty reference pan into the PDSC cell.
-
-
Test Procedure:
-
Seal the PDSC cell and pressurize it with oxygen to a specified pressure (e.g., 500 psi).
-
Rapidly heat the cell to the desired isothermal test temperature (e.g., 180-210°C).
-
Hold the sample at this temperature and monitor the heat flow.
-
-
Measurement:
-
The test continues until an exothermic reaction (oxidation) is detected, indicated by a sharp increase in the heat flow signal.
-
The time from the start of the isothermal hold to the onset of the exothermic reaction is the Oxidation Induction Time (OIT).
-
Interpretation: A longer OIT indicates greater oxidative stability of the lubricant.
Conclusion
Azelaic acid mono-2-ethylhexyl ester represents a promising class of bio-based lubricant additives. Its structure suggests a favorable combination of lubricity, imparted by the polar carboxyl and ester groups, and good low-temperature performance, due to the branched alkyl chain. While a lack of specific published data for the monoester necessitates some extrapolation from its diester counterpart and general ester chemistry, the available information suggests it could be a competitive alternative to established synthetic lubricants, particularly in applications where biodegradability and a high level of surface activity are desired.
Compared to PAOs, it is expected to offer superior boundary lubrication due to its polarity, though potentially with lower thermal and oxidative stability. In comparison to polyol esters, it may offer improved low-temperature fluidity.
Further research is warranted to generate specific performance data for azelaic acid mono-2-ethylhexyl ester to fully validate its efficacy and define its optimal application areas. The standardized test protocols outlined in this guide provide a robust framework for such an evaluation.
References
-
Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. (n.d.). PubMed Central. Retrieved February 27, 2026, from [Link]
-
AZELAIC ACID DI(2-ETHYLHEXYL) ESTER. (n.d.). LookChem. Retrieved February 27, 2026, from [Link]
-
Use of Pressurized Differential Scanning Calorimetry (PDSC) to Evaluate Effectiveness of Additives in Vegetable Oil Lubricants. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Four Ball Wear Test Methods for Lubricants. (2025, October 24). X-ray. Retrieved February 27, 2026, from [Link]
-
Esters of dicarboxylic acids as additives for lubricating oils. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Synthesis of 9-oxononanoic acid, a precursor for biopolymers. (2013, November 15). PubMed. Retrieved February 27, 2026, from [Link]
-
Azelaic Acid 2-Ethylhexyl Monoester-d14. (n.d.). Axios Research. Retrieved February 27, 2026, from [Link]
-
ASTM D5707 - Standard Test Method for Measuring Friction and Wear Properties of Lubricating Grease Using a High-Frequency, Linear-Oscillation (SRV) Test Machine. (n.d.). Savant Labs. Retrieved February 27, 2026, from [Link]
-
Pentaerythritol Properties, Grades, Applications & Specifications. (2025, December 26). Snowhite Chemical Co.,LTD. Retrieved February 27, 2026, from [Link]
-
Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method)1. (2022, January 15). ASTM International. Retrieved February 27, 2026, from [Link]
-
Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]
-
PDSC Pressure Differnetial Scanning Calorimeter. (n.d.). Instrument Specialists. Retrieved February 27, 2026, from [Link]
-
How to Calculate the Viscosity Index of a Lubricant. (2024, August 21). AMSOIL. Retrieved February 27, 2026, from [Link]
-
SYNTHESIS AND PERFORMANCE RESEARCH OF CYCLIC DICARBOXYLIC ACID MONOESTER ANTI-WEAR AGENT. (n.d.). IOPScience. Retrieved February 27, 2026, from [Link]
-
Measuring Friction and Wear Properties of Lubricating Grease Using a High-Frequency, Linear-Oscillation (SRV) Test Machine1. (2003, September 15). ASTM International. Retrieved February 27, 2026, from [Link]
- Method of synthesis of amino-9-nonanoic acid or its esters from unsaturated natural fatty acids. (n.d.). Google Patents.
-
Pentaerythritol Ester. (n.d.). Henan J&D Chemical. Retrieved February 27, 2026, from [Link]
-
oxidative stability of oils & greases, TA-132. (n.d.). TA Instruments. Retrieved February 27, 2026, from [Link]
-
PAO Polyalphaolefin Group IV Base oils – 2/4/6/8 cSt. (2025, September 10). Dana Lubricants Factory LLC. Retrieved February 27, 2026, from [Link]
-
Azelaic Acid 2-Ethylhexyl Monoester. (n.d.). Veeprho. Retrieved February 27, 2026, from [Link]
-
Wear prevention characteristics of binary oil mixtures. (n.d.). Retrieved February 27, 2026, from [Link]
-
SYNTHESIS AND LUBRICITY PROPERTIES ANALYSIS OF BRANCHED DICARBOXYLATE ESTERS BASED LUBRICANT. (n.d.). Universiti Kebangsaan Malaysia. Retrieved February 27, 2026, from [Link]
-
Oxidation Stability of Lubricants Measured by a PDSC Technique. (n.d.). Retrieved February 27, 2026, from [Link]
-
Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. (2023, August 23). MDPI. Retrieved February 27, 2026, from [Link]
- Viscosity index improvers for lubricating oil compositions. (n.d.). Google Patents.
-
Using Calorimetry to Measure Motor Oil Remaining Useful Life. (n.d.). Machinery Lubrication. Retrieved February 27, 2026, from [Link]
-
Standard Test Method for Measuring Friction and Wear Properties of Lubricating. (2012, March 15). ASTM International. Retrieved February 27, 2026, from [Link]
-
Selected 2-ethylhexyl esters: Human health tier II assessment. (2016, July 1). Australian Government Department of Health. Retrieved February 27, 2026, from [Link]
- Technical pentaerythritol esters as lubricant base stock. (n.d.). Google Patents.
-
Lubricity and Tribological Properties of Dicarboxylic Acid and Oleyl Alcohol Based Esters. (n.d.). Retrieved February 27, 2026, from [Link]
-
Friction Performance of Self-Emulsifying Esters and Organic Phosphate Esters Mixed Aqueous Solution on the Surface of TB6 Titanium Alloy. (2023, June 26). MDPI. Retrieved February 27, 2026, from [Link]
-
LCY's Guide to Pentaerythritol and Dipentaerythritol Application and Properties. (2024, April 16). LCY GROUP. Retrieved February 27, 2026, from [Link]
-
Understanding the viscosity index of a lubricant. (2020, April 17). Q8Oils. Retrieved February 27, 2026, from [Link]
-
PAO 4. (n.d.). Dowpol Chemical International Corp. Retrieved February 27, 2026, from [Link]
-
STANDARD SPECIFICATION OF BASE OIL PAO 4 (GROUP IV). (n.d.). Ariyan International Inc. Retrieved February 27, 2026, from [Link]
-
Tribological Testing by 4 Ball Methods. (n.d.). Nye Lubricants. Retrieved February 27, 2026, from [Link]
-
Vegetable Oil-Based Pentaerythritol Ester for Industrial Air Compressor Applications: A Tribological Investigation. (2022, November 13). Retrieved February 27, 2026, from [Link]
-
4 Ball Lubricant Tester for Lubricant Extreme Pressure (EP) Test. (2023, May 8). Nanbei Instrument Limited. Retrieved February 27, 2026, from [Link]
-
General Introduction to Viscosity Index Improvers for Lubricant. (2023, May 15). Infomak. Retrieved February 27, 2026, from [Link]
-
Effect of different percentages of bio-lubricant on wear scar diameter... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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qNMR vs. Chromatographic Analysis: Purity Confirmation of 9-((2-Ethylhexyl)oxy)-9-oxononanoic Acid
Executive Summary & Analytical Context
9-((2-Ethylhexyl)oxy)-9-oxononanoic acid (CAS: 2553-17-5), often referred to as Azelaic Acid Mono-2-ethylhexyl Ester, represents a critical class of "desymmetrized" diester precursors. In industrial applications—ranging from high-performance biolubricants to permeation enhancers in transdermal drug delivery—the purity of this mono-ester is paramount.
The analytical challenge lies in the statistical nature of its synthesis. Esterification of azelaic acid (a C9 dicarboxylic acid) with 2-ethylhexanol inevitably produces a mixture of:
-
Unreacted Starting Material: Azelaic acid (Di-acid).
-
Target Product: Mono-ester.
-
Over-reacted Impurity: Bis(2-ethylhexyl) azelate (Di-ester).
The Thesis of This Guide: While GC-FID and HPLC-ELSD are traditional workhorses, they suffer from derivatization requirements and non-linear response factors, respectively. Proton Quantitative NMR (1H qNMR) emerges as the superior primary reference method, offering direct structural elucidation and molar purity determination in a single, non-destructive workflow without the need for identical reference standards.
Method Comparison: qNMR vs. Alternatives
The following table objectively compares the performance of 1H qNMR against the standard alternatives for this specific aliphatic ester/acid molecule.
| Feature | Method A: 1H qNMR (Recommended) | Method B: GC-FID | Method C: HPLC-CAD/ELSD |
| Primary Mechanism | Nuclear spin relaxation (Molar response is universal). | Flame Ionization (Carbon counting). | Aerosol light scattering (Mass dependent). |
| Sample Prep | Minimal. Dissolve in CDCl₃. No reaction needed. | Complex. Requires derivatization (e.g., BSTFA or Diazomethane) to volatilize the free acid group. | Moderate. Dissolve in mobile phase. |
| Reference Standard | Universal. Any high-purity internal standard (e.g., DMTP, TCNB) works. | Specific. Requires a pure reference standard of the exact mono-ester for calibration curves. | Specific. Response is non-linear; requires multi-point calibration with identical standard. |
| Specificity | High. Distinguishes Mono- vs. Di-ester via integration ratios (Stoichiometry). | High (if derivatized). Separates species by boiling point. | Medium. Separates by polarity; free acid tailing is common. |
| Major Limitation | Sensitivity (LOQ ~0.1%). Requires ~10-20 mg sample. | Thermal instability of the derivative; kinetic incompleteness of derivatization. | Non-linear response factors; difficulty quantifying unknown impurities.[1] |
Analytical Logic & Workflow
The determination of purity relies on exploiting the symmetry—or lack thereof—in the molecule. We utilize the integration ratio between the alkoxy methylene (from the ester) and the
The Diagnostic Logic[2]
-
Target (Mono-ester): Has one ester group (-COO-CH₂ -) and two backbone
-positions (one next to ester, one next to acid).-
Theoretical Ratio: 2H (alkoxy) : 4H (backbone
) = 0.5
-
-
Impurity (Di-ester): Has two ester groups and two backbone
-positions (both next to esters).-
Theoretical Ratio: 4H (alkoxy) : 4H (backbone
) = 1.0
-
-
Impurity (Free Acid): Has zero ester groups.
-
Theoretical Ratio: 0H : 4H = 0.0
-
Decision Workflow (Graphviz)
Figure 1: Analytical workflow for distinguishing mono-ester from di-ester impurities using integration ratios.
Detailed Experimental Protocol: 1H qNMR
This protocol is designed to be self-validating. The use of Dimethyl Terephthalate (DMTP) as an internal standard (IS) is recommended because its aromatic protons (singlet, ~8.1 ppm) do not overlap with the aliphatic region of the fatty acid derivative.
Materials[3][4][5][6][7][8][9]
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (99.8% D).
-
Internal Standard (IS): Dimethyl Terephthalate (TraceCERT® or equivalent high purity).
-
Analyte: 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid.[2]
-
Equipment: 400 MHz NMR (or higher).
Sample Preparation (Gravimetric)[7]
-
Weighing: Accurately weigh approximately 20 mg of the Internal Standard (
) and 20 mg of the Analyte ( ) into a clean glass vial. Record weights to 0.01 mg precision.-
Note: A 1:1 molar ratio is ideal for minimizing dynamic range errors, but 1:1 weight ratio is sufficient here.
-
-
Dissolution: Add 0.6 mL of CDCl₃. Vortex until completely dissolved.
-
Critical: Ensure the solution is homogeneous. Viscous oils can stratify in the NMR tube if not mixed thoroughly.
-
-
Transfer: Transfer to a 5mm NMR tube.
Acquisition Parameters
To ensure quantitative accuracy (qNMR), standard "quick" parameters are insufficient.
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (d1): 30 seconds .
-
Reasoning: The T1 relaxation time of the internal standard (aromatic protons) and the analyte (aliphatic protons) can differ. 30s > 5x T1 for most organic protons, ensuring >99% magnetization recovery.
-
-
Scans (ns): 16 or 32 (S/N > 200:1).
-
Spectral Width: -2 to 14 ppm.
-
Temperature: 298 K (25°C).
Spectral Assignment & Integration
Process the spectrum with accurate phasing and baseline correction.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Value |
| 8.10 | Singlet | Calibrate to 4H | IS (DMTP) Aromatic | Quantification Reference |
| 4.00 - 4.05 | Doublet (J~5.8Hz) | Measure ( | -COO-CH₂- (2-Ethylhexyl) | Specific to Ester |
| 3.55 - 3.65 | Doublet | Monitor | -CH₂-OH (Residual Alcohol) | Impurity Check |
| 2.25 - 2.35 | Multiplet | Measure ( | -CH₂-COO- & -CH₂-COOH | Backbone Quantification |
| 1.60 - 1.70 | Multiplet | - | Confirmation | |
| 0.85 - 0.95 | Multiplet | - | Terminal Methyls | Confirmation |
Calculations & Purity Determination
Molar Purity Calculation
Using the Internal Standard (IS), calculate the percentage purity (
Where:
-
: Integral of the analyte peak (Use the 4.0 ppm ester doublet,
). -
: Integral of the IS peak (Use the 8.1 ppm aromatic singlet,
). - : Molar masses (Analyte = 300.44 g/mol ; DMTP = 194.19 g/mol ).
- : Mass weighed (mg).
- : Purity of the Internal Standard (e.g., 99.9%).
"Ratio Check" for Di-ester Impurity
Before accepting the purity value, validate the structure by checking the internal ratio of the analyte itself.
-
If Ratio
0.50: Pure Mono-ester. -
If Ratio > 0.50: Contamination with Di-ester (Bis-2-ethylhexyl azelate).
-
If Ratio < 0.50: Contamination with Free Azelaic Acid or non-ester impurities.
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]." Metrologia, 2019. [Link]
- Simova, S. "NMR Analysis of Fatty Acid Esters." Magnetic Resonance in Chemistry, 2021.
-
National Institute of Standards and Technology (NIST). "9-Oxononanoic acid (Azelaic acid precursor) Mass Spectrum." NIST Chemistry WebBook. [Link]
- European Pharmacopoeia (Ph. Eur.). "2.2.33. Nuclear Magnetic Resonance Spectrometry.
Sources
A Comparative Toxicological Assessment: 2-Ethylhexyl Esters vs. Traditional Phthalates
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Shift Away from Traditional Phthalates
For decades, traditional ortho-phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), have been the workhorse plasticizers, valued for their ability to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1][2] Their use is widespread, from medical devices and food packaging to building materials and consumer goods.[1][2][3] However, a growing body of evidence has raised significant concerns about their safety profile.[2] DEHP, for instance, is classified as an endocrine disruptor, and numerous studies have linked it to adverse effects on reproductive health, development, and various organ systems.[1][2] This has led regulatory bodies worldwide to restrict their use and has driven the industry to seek safer alternatives.[4]
Among the leading replacements are non-phthalate plasticizers, including 2-ethylhexyl esters like bis(2-ethylhexyl) adipate (DEHA) and di(2-ethylhexyl) terephthalate (DEHT, also known as DOTP).[4][5] While structurally similar to DEHP, a critical difference in their chemical architecture—the position of the ester side chains on the benzene ring—fundamentally alters their metabolism and toxicological profile.[6] This guide provides an in-depth, data-driven comparison of the toxicity profiles of these next-generation 2-ethylhexyl esters against their traditional phthalate predecessors, offering a critical resource for material selection and risk assessment.
The Decisive Factor: A Tale of Two Structures
The core difference between traditional phthalates and terephthalates lies in the isomerism of the benzene dicarboxylic acid backbone. DEHP is a benzene-1,2-dicarboxylic acid (an ortho-phthalate), while DEHT is a benzene-1,4-dicarboxylic acid (a para-phthalate or terephthalate).[6] This seemingly minor structural shift has profound metabolic consequences.
The ortho structure of DEHP hinders complete hydrolysis in the body. Instead, it is primarily metabolized by intestinal lipases to its monoester, mono(2-ethylhexyl) phthalate (MEHP), and subsequently to various oxidized metabolites.[2][7] It is this monoester, MEHP, that is considered the primary active species responsible for the majority of DEHP's observed toxicities, particularly its endocrine-disrupting and reproductive effects.[2][6][8]
In stark contrast, the para structure of DEHT allows for rapid and complete hydrolysis into its constituent parts: terephthalic acid (TPA) and 2-ethylhexanol (2-EH).[6] This metabolic pathway largely bypasses the formation of a stable, toxic monoester, which is a key reason for its demonstrably lower toxicity profile.[4][6][9]
Quantitative Toxicological Data Summary
The following tables summarize key toxicological endpoints, providing a quantitative comparison based on data from regulatory agencies and peer-reviewed literature.
Table 1: Acute Toxicity and Irritation Potential
| Chemical | Acute Oral LD50 (rat) | Skin Irritation (rabbit) | Eye Irritation (rabbit) |
| DEHT | >3,200 mg/kg | Not irritating | Not irritating |
| DEHA | ~25,000 - 45,000 mg/kg | Not irritating | Not irritating |
| DEHP | ~14,200 - >40,000 mg/kg[10][11] | Minimally irritating | Minimally irritating |
| DBP | ~8,000 mg/kg | Mildly irritating | Mildly irritating |
Table 2: Genotoxicity Profile
| Chemical | Ames Test (Bacterial Reverse Mutation) | In Vitro Mammalian Cell Genotoxicity |
| DEHT | Negative[6] | Negative for chromosomal aberrations |
| DEHA | Negative | Negative |
| DEHP | Generally Negative[12] | Mixed results, some evidence of aneuploidy |
| DBP | Generally Negative | Some evidence of clastogenicity at high concentrations |
Table 3: Reproductive & Developmental Toxicity (Selected Endpoints)
| Chemical | Key Reproductive Effects (Rodents) | Developmental NOAEL (rat, mg/kg/day) |
| DEHT | No reprotoxic effects observed[4] | >1000 |
| DEHA | Reduced pup body weight at high doses | 28 |
| DEHP | Testicular atrophy, decreased sperm production, reduced fertility, testicular dysgenesis syndrome[2][10][13] | 4.8[14][15] |
| DBP | Testicular atrophy, reduced sperm count, malformations of the male reproductive tract[16] | 2 (LOAEL)[17] |
NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.
Deep Dive: Comparing Key Toxicological Endpoints
Endocrine Disruption
This is the area of most significant divergence. DEHP is a well-established endocrine disruptor, primarily exerting its effects through its active metabolite, MEHP.[1][2] It exhibits anti-androgenic activity, interfering with testosterone synthesis and leading to the "phthalate syndrome" in male rodents, characterized by testicular atrophy, Leydig cell damage, and decreased sperm counts.[2][10][18]
Conversely, 2-ethylhexyl esters like DEHT and DEHA show a markedly lower potential for endocrine disruption. Studies comparing the effects of DEHP and DEHT metabolites on hormonal activities have found that DEHT metabolites exhibit much weaker effects.[4][9] While some in vitro studies suggest very weak hormonal activity for certain DEHT metabolites at high concentrations, in vivo studies have not demonstrated the reproductive or developmental toxicity characteristic of DEHP.[4][5] This difference is directly attributable to the rapid metabolism of DEHT, which prevents the accumulation of the toxic monoester metabolite.[6][9]
Reproductive and Developmental Toxicity
The anti-androgenic properties of traditional phthalates translate directly into significant reproductive and developmental toxicity. Exposure to DEHP and DBP during critical developmental windows is linked to malformations of the male reproductive tract, including hypospadias and cryptorchidism.[3][15] The No Observed Adverse Effect Level (NOAEL) for developmental toxicity for DEHP in rats is as low as 4.8 mg/kg/day.[14][15]
In contrast, DEHT has been shown to lack reprotoxicity in animal studies.[4] DEHA has demonstrated some effects, such as reduced pup body weight, but only at much higher doses than traditional phthalates, with a developmental NOAEL of 28 mg/kg/day.
Carcinogenicity
DEHP has been shown to induce hepatocellular carcinomas in long-term studies in rats and mice and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, possibly carcinogenic to humans.[10] The proposed mechanism is related to peroxisome proliferation, a pathway to which humans are considered less sensitive than rodents.[10] DEHT and DEHA have not been shown to be genotoxic and are not classified as carcinogens.[6]
Experimental Methodologies: The Foundation of Toxicological Assessment
To ensure the reliability and reproducibility of toxicological data, standardized test protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for chemical safety testing.[19] Below are outlines for two critical assays used in the evaluation of these plasticizers.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[19][20][21]
Causality: The assay utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[19][20] The test evaluates the ability of a test substance to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium. A positive result indicates mutagenic potential.[21][22]
Methodology:
-
Strain Selection: Choose a set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).[20]
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 mix), which is a liver enzyme extract, typically from rats.[21] This is critical because some chemicals only become mutagenic after being metabolized.[21]
-
Exposure (Plate Incorporation Method): a. Mix the tester strain, the test substance at various concentrations, and (if used) the S9 mix in molten top agar. b. Pour this mixture onto a minimal glucose agar plate (lacking the essential amino acid).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A dose-related increase in the number of revertant colonies compared to the negative (vehicle) control indicates a mutagenic effect.[19]
-
Validation: Positive and negative controls must be run concurrently to validate the assay's performance.
Protocol: Uterotrophic Bioassay in Rodents (OECD 440)
This short-term in vivo screening assay is designed to detect substances with estrogenic activity (agonists or antagonists).[23][24]
Causality: The growth of the uterus (uterotrophic response) is regulated by estrogens.[24] In immature or ovariectomized female rats, endogenous estrogen levels are very low, making the uterus highly sensitive to external estrogenic compounds.[24] An increase in uterine weight after exposure to a test substance indicates estrogen agonist activity.
Methodology:
-
Animal Model Selection: Use either immature female rats (weighing 60-85g) or adult, ovariectomized female rats. The immature model avoids the need for surgery.[24]
-
Dosing: Administer the test substance daily for three consecutive days via oral gavage or subcutaneous injection.[24] Multiple dose levels are tested along with a vehicle control and a positive control (e.g., ethinyl estradiol).
-
Necropsy: Approximately 24 hours after the last dose, humanely euthanize the animals and carefully dissect the uterus, trimming away fat and connective tissue.
-
Endpoint Measurement: Record the final body weight. Measure the uterine weight (both "wet" and "blotted" to remove luminal fluid).
-
Data Analysis: Analyze the uterine weight data, often adjusted for the final body weight. A statistically significant increase in uterine weight in a dose-response manner compared to the vehicle control group indicates a positive (estrogenic) response.[23]
-
Validation: The assay's validity is confirmed by a robust response in the positive control group and the absence of response in the vehicle control group.[23]
Conclusion
References
- Di-2-Ethylhexyl Phthalate (DEHP) Toxicity: Organ-Specific Impacts and Human-Relevant Findings in Animal Models & Humans - Review. (URL: )
-
Association of Di(2-ethylhexyl) Terephthalate and Its Metabolites with Nonalcoholic Fatty Liver Disease: An Epidemiology and Toxicology Study. ACS Publications. (URL: [Link])
-
Risk assessment of di(2-ethylhexyl) phthalate in the workplace. PMC - NIH. (URL: [Link])
-
DEHP and DBP, common phthalates, induce glucose metabolism disorders in rats via oxidative damage of PI3K/Akt/GLUT4 signaling. PubMed. (URL: [Link])
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (URL: [Link])
-
Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application. PMC. (URL: [Link])
-
Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. PMC. (URL: [Link])
-
Toxicity of di(2-ethylhexyl)phthalate (DEHP) and di(2-ethylhexyl)adipate (DEHA) under conditions of renal dysfunction induced with folic acid in rats: enhancement of male reproductive toxicity of DEHP is associated with an increase of the mono-derivative. PubMed. (URL: [Link])
-
Association of Di(2-ethylhexyl) Phthalate Exposure with Reproductive Hormones in the General Population and the Susceptible Population: A Systematic Review and Meta-Analysis. ACS Publications. (URL: [Link])
-
The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. PMC. (URL: [Link])
-
(PDF) Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. ResearchGate. (URL: [Link])
-
Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood. ResearchGate. (URL: [Link])
-
Major metabolic pathways of DEHP in Humans (adapted from Ito et al.,...). ResearchGate. (URL: [Link])
-
Ames FT™ “471” Mutagenicity Test Kit Instruction Manual. Moltox. (URL: [Link])
-
Metabolite Profiles of Di-n-butyl Phthalate in Humans and Rats. CDC Stacks. (URL: [Link])
-
OECD Draft Report of the Validation of the Rat Uterotrophic Bioassay: Phase 2. Testing of Potent and Weak Oestrogen Agonists by. US EPA. (URL: [Link])
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Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood. PMC. (URL: [Link])
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The Impact of Di-2-Ethylhexyl Phthalate (DEHP) in Focus on the Reproductive System and Toxicity in Rat or Mammalian Model. Science Publications. (URL: [Link])
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Risk Evaluation for Di-ethylhexyl phthalate. EPA. (URL: [Link])
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Biochemical pathways and enhanced degradation of dioctyl phthalate (DEHP) by sodium alginate immobilization in MBR system. IWA Publishing. (URL: [Link])
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Uterotrophic bioassay in immature rats. Urosphere. (URL: [Link])
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Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. MDPI. (URL: [Link])
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Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. PMC. (URL: [Link])
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Bacterial Reverse Mutation Test (Ames Test, OECD 471). Creative Bioarray. (URL: [Link])
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Toxicological Profile forDi(2-Ethylhexyl)Phthalate (DEHP). ATSDR. (URL: [Link])
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Metabolism and urinary excretion kinetics of di(2-ethylhexyl) adipate (DEHA) in four human volunteers after a single oral dose. ResearchGate. (URL: [Link])
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Health risk assessment of selected phthalates in children's toys. PHF Science. (URL: [Link])
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CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Di-2-ethylhexyl Terephthalate (DEHT)”. CPSC. (URL: [Link])
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Phthalate Exposure Assessment in Humans. NCBI - NIH. (URL: [Link])
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Story of the Uterotrophic Assay. Regulations.gov. (URL: [Link])
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COMMITTEE ON TOXICITY OF CHEMICALS IN FOOD, CONSUMER PRODUCTS AND THE ENVIRONMENT. (URL: [Link])
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Prenatal exposure to the phthalate DEHP impacts reproduction-related gene expression in the pituitary. PMC. (URL: [Link])
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Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. MDPI. (URL: [Link])
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OECD Report of the Initial Work Towards the Validation of the Rodent Uterotrophic Assay: Phase 1. US EPA. (URL: [Link])
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Risk Assessment of Dibutyl Phthalate (DBP) and Bis(2-Ethylhexyl) Phthalate (DEHP) in Hot Pot Bases with a Hybrid Modeling Approach. MDPI. (URL: [Link])
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AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. (URL: [Link])
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Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. (URL: [Link])
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Dicarboxylic Acid Monoester Quantification
Welcome to a comprehensive guide on the cross-validation of analytical methods for the quantification of dicarboxylic acid monoesters (DCAMs). As molecules of increasing interest in pharmaceutical development, particularly as linkers in antibody-drug conjugates (ADCs) and as metabolites in various biological pathways, their precise and accurate quantification is paramount. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing, validating, or transferring analytical methods for these challenging analytes.
We will move beyond a simple recitation of regulatory guidelines to provide a narrative grounded in practical experience. We will explore the causality behind experimental choices, compare the predominant analytical techniques, and provide a robust framework for cross-validation that ensures data integrity and consistency across the lifecycle of a method.
The Analytical Challenge: Understanding Dicarboxylic Acid Monoesters
Dicarboxylic acid monoesters present a unique set of analytical challenges. Possessing one free carboxylic acid group and one esterified group, they exhibit an intermediate polarity that can complicate chromatographic separation and extraction. Furthermore, their structural diversity and potential for isomerization demand highly selective analytical techniques. The choice of analytical method is therefore a critical first decision, dictated by the specific DCAM, the sample matrix, and the required level of sensitivity and throughput.
A Comparative Analysis of Core Quantification Techniques
Three primary techniques dominate the landscape of DCAM analysis: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an optimal method is a balance of performance, sample compatibility, and available resources.
Caption: Decision workflow for selecting an analytical method.
Table 1: Comparison of Analytical Techniques for DCAM Quantification
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Sensitivity | Very High (pg to fg levels).[1][2][3] | High (pg levels).[4] | Moderate to Low (ng to µg levels). |
| Selectivity | Very High, especially with tandem MS (MS/MS). | Very High, based on fragmentation patterns. | Low to Moderate, prone to interferences. |
| Derivatization | Often beneficial but not always required. Can enhance ionization and retention.[1][5] | Mandatory for volatility and thermal stability.[6][7] | Often required to add a UV-active chromophore.[8] |
| Primary Challenge | Poor retention of polar DCAMs on reversed-phase columns; potential for ion suppression.[5] | Analytes must be thermally stable; derivatization adds complexity and potential for side reactions.[9] | Lack of a universal chromophore; lower sensitivity and specificity.[8] |
| Best For | Trace-level quantification in complex biological matrices; analysis of thermally labile compounds. | Analysis of volatile or semi-volatile DCAMs; established workflows for specific compound classes. | Higher concentration assays where matrix complexity is low. |
The Imperative of Cross-Validation: Ensuring Data Comparability
Cross-validation is the formal process of demonstrating that two analytical methods are equivalent and can be used interchangeably. This becomes critical in several scenarios:
-
Method Transfer: Moving a validated method from a development lab to a QC lab.
-
Method Update: Introducing a new, more efficient method (e.g., UHPLC vs. HPLC).
-
Inter-laboratory Studies: Comparing data generated at different sites or with different instrumentation.
The objective is to prove that any observed differences between the methods are analytically insignificant. This process is firmly rooted in the principles outlined by regulatory bodies, primarily the International Council for Harmonisation (ICH) in their Q2(R2) guideline.[10][11][12][13][14]
Grounding the Protocol in Regulatory Standards
The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[11][15][16][17] For cross-validation, we focus on a core subset of these validation parameters to compare the performance of the "alternative" method against the established "reference" method.
Table 2: Core Cross-Validation Parameters and Illustrative Acceptance Criteria
| Parameter | Purpose in Cross-Validation | Common Acceptance Criteria (Illustrative) |
| Accuracy | To assess the agreement between the mean results of the two methods across the analytical range.[18] | The mean result of the alternative method should be within ±5% of the reference method result. |
| Precision | To compare the variability of results within and between analytical runs for both methods.[18] | The Relative Standard Deviation (RSD) for replicate measurements should be ≤15%. |
| Specificity | To ensure the alternative method can unequivocally measure the analyte in the presence of matrix components, impurities, or degradants, similar to the reference method.[15][18] | No significant interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity & Range | To confirm the alternative method provides results that are directly proportional to the concentration over the same range as the reference method.[16][18] | Correlation coefficient (r²) ≥ 0.99. |
Note: Acceptance criteria must be predefined in a validation protocol and justified based on the intended purpose of the analytical procedure.[12][19]
The Cross-Validation Experimental Workflow: A Step-by-Step Protocol
This section provides a detailed, self-validating protocol for conducting a cross-validation study between two analytical methods, for instance, a legacy GC-MS method and a newly developed LC-MS/MS method.
Caption: A four-phase workflow for analytical method cross-validation.
Protocol: Cross-Validation of a GC-MS and LC-MS/MS Method
Objective: To demonstrate the equivalence of a newly developed LC-MS/MS method (Alternative) and a validated GC-MS method (Reference) for the quantification of a specific DCAM in human plasma.
1. Sample Selection & Preparation:
-
Select a minimum of six independent lots of human plasma.
-
Prepare three quality control (QC) pools by spiking the plasma to achieve low, medium, and high concentrations of the DCAM, spanning the intended calibration range.
-
Prepare six replicates for each QC level. Three will be analyzed by the Reference Method and three by the Alternative Method.
2. Reference Method: GC-MS Protocol (Illustrative)
-
Rationale: This established method relies on converting the DCAM into a thermally stable and volatile derivative for GC separation.
-
Step 1: Liquid-Liquid Extraction (LLE):
-
To 500 µL of plasma, add the internal standard.
-
Acidify the sample with 1 M HCl to protonate the carboxylic acid group, enhancing its extraction into an organic solvent.[20]
-
Add 5 mL of methyl tert-butyl ether (MTBE), vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.[6][21]
-
Transfer the upper organic layer to a clean tube.
-
-
Step 2: Derivatization (Silylation):
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Add 100 µL of pyridine and 200 µL of N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA).[7] Pyridine acts as a catalyst and solvent. BSTFA replaces the acidic proton on the carboxyl group with a non-polar trimethylsilyl (TMS) group.
-
Cap the vial and heat at 70°C for 1 hour to ensure complete reaction.[7]
-
-
Step 3: GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).[7]
-
Utilize an appropriate temperature program to separate the derivatized DCAM from other matrix components.
-
Monitor characteristic ions in Selected Ion Monitoring (SIM) mode for quantification.
-
3. Alternative Method: LC-MS/MS Protocol (Illustrative)
-
Rationale: This modern method aims for higher throughput and sensitivity without the need for high-temperature analysis, potentially avoiding on-column degradation.
-
Step 1: Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.[20] This serves the dual purpose of extracting the analyte and crashing out proteins that would otherwise foul the LC column and MS source.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
-
Step 2: Sample Finalization:
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of a suitable mobile phase mixture (e.g., 80:20 Water:Methanol).[5] This ensures compatibility with the initial LC mobile phase conditions.
-
-
Step 3: LC-MS/MS Analysis:
-
Inject 5 µL onto a UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a suitable reversed-phase column (e.g., a polar-embedded C18) to achieve retention of the polar DCAM.
-
Employ an electrospray ionization (ESI) source, typically in negative ion mode to deprotonate the carboxylic acid.
-
Monitor the specific parent-to-daughter ion transition in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.
-
4. Data Analysis and Interpretation:
-
For each QC level, calculate the mean concentration, standard deviation (SD), and relative standard deviation (%RSD) for both methods.
-
Calculate the percent difference between the mean concentrations obtained by the two methods: % Difference = [(Conc_Alternative - Conc_Reference) / Conc_Reference] * 100
-
Acceptance: The results are considered equivalent if the mean concentration from the Alternative Method is within a predefined percentage (e.g., ±15%) of the Reference Method for at least two-thirds of the samples at each level, and the overall %RSD for each method is within acceptable limits (e.g., ≤15%).
Conclusion: Upholding Scientific Integrity
The cross-validation of analytical methods is not merely a box-ticking exercise for regulatory compliance. It is a fundamental scientific practice that underpins the reliability and consistency of analytical data. By systematically comparing methods against predefined and justified criteria, we build a chain of trust that extends from the laboratory bench to critical drug development decisions. This guide provides a framework grounded in both regulatory expectations and practical scientific reasoning, empowering you to ensure your data is robust, reproducible, and fit for purpose.
References
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (URL: [Link])
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (URL: [Link])
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (URL: [Link])
-
Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
-
FDA Guidelines for Analytical Method Validation | PDF - Scribd. (URL: [Link])
-
Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (URL: [Link])
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (URL: [Link])
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. (URL: [Link])
-
Q2(R2) Validation of Analytical Procedures | FDA. (URL: [Link])
-
Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method | LCGC International. (URL: [Link])
- Method of analyzing dicarboxylic acids - Google P
-
Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC. (URL: [Link])
-
Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. - Longdom Publishing. (URL: [Link])
-
Standard-free Quantification of Dicarboxylic Acids: Case Studies with Salt-rich Effluents and Serum - DORA 4RI. (URL: [Link])
-
A Charge Reversal Approach for the Sensitive Quantification of Dicarboxylic Acids Using Liquid Chromatography-Tandem Mass Spectrometry - SSRN. (URL: [Link])
-
GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF - ResearchGate. (URL: [Link])
- US6692971B2 - Method of analyzing dicarboxylic acids - Google P
-
Simultaneous determination of mono- and dicarboxylic acids, omega-Oxo-carboxylic acids, midchain ketocarboxylic acids, and aldehydes in atmospheric aerosol samples - PubMed. (URL: [Link])
-
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation o - ResearchGate. (URL: [Link])
-
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. (URL: [Link])
- US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google P
-
Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis - MDPI. (URL: [Link])
-
Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids | ACS Catalysis - ACS Publications. (URL: [Link])
-
Application of the Cross-Validation Method to t - JOCPR. (URL: [Link])
-
Validation of Analytical Methods: A Review - Gavin Publishers. (URL: [Link])
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Beyond 2-Ethylhexyl: A Technical Guide to Next-Gen Ester Alternatives
Topic: Alternatives to 2-Ethylhexyl Esters in Cosmetic Formulations Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Shift from Standard to Specificity
For decades, 2-ethylhexyl palmitate (2-EHP) and 2-ethylhexyl stearate (2-EHS) have served as the "workhorse" emollients in personal care. Their popularity stems from a reliable balance of cost, medium spreading capability (approx. 800 mm²/10 min), and decent pigment wetting. However, modern formulation demands—driven by "clean beauty" sustainability metrics, oxidative stability requirements in cosmeceuticals, and the need for silicone-like sensory profiles—are rendering these generalists obsolete.
This guide provides a technical evaluation of three distinct classes of alternatives that outperform traditional 2-ethylhexyl esters in specific vectors:
-
Coco-Caprylate/Caprate: The "Green" Sensory Match.
-
C13-15 Alkane (Bio-Fermented): The Volatile Silicone Replacement.
-
Guerbet Esters (e.g., Octyldodecyl esters): The High-Stability Benchmark.
Mechanistic Comparison: Structure-Function Relationships
To select an alternative, one must understand the baseline limitations of 2-ethylhexyl esters.
-
The Baseline (2-EHP): A branched C8 alcohol esterified with a linear C16 acid. The ethyl branch reduces the freezing point compared to cetyl palmitate but offers only moderate steric hindrance against hydrolysis.
-
The Alternatives:
| Feature | 2-Ethylhexyl Palmitate (Baseline) | Coco-Caprylate/Caprate | C13-15 Alkane | Guerbet Esters (e.g., Octyldodecyl Myristate) |
| Chemistry | Mono-branched Ester | Linear/Mixed Chain Ester | Saturated Hydrocarbon | Doubly-Branched Ester |
| Origin | Synthetic/Palm | 100% Vegetable (Coconut) | Bio-fermentation (Sugar) | Synthetic/Vegetable |
| Spreading | Medium (800 mm²/10min) | Fast (1000-1200 mm²/10min) | Very Fast (>1400 mm²/10min) | Medium-Slow |
| Polarity | Medium | Medium | Non-Polar | Medium-Low |
| Oxidative Stability | Good | Moderate | Excellent (Inert) | Superior (Steric Shield) |
Visualization: The Formulator's Decision Matrix
The following decision tree aids in selecting the correct alternative based on the critical quality attribute (CQA) of the formulation.
Figure 1: Decision logic for replacing 2-ethylhexyl esters based on performance constraints.
Comparative Performance Analysis
A. Sensory Profile & Spreadability
Spreadability is the kinetic driver of "skin feel." 2-EHP is often perceived as "oily" after 10 minutes.
-
Coco-Caprylate/Caprate: Exhibits a "cascading" sensory profile. It spreads rapidly initially but leaves a perceptible "cushion," making it ideal for moisturizers requiring immediate gratification plus long-term softness.
-
C13-15 Alkane: Mimics the volatility of cyclomethicone (D5) without the regulatory burden. It vanishes rapidly, leaving zero residue, ideal for matte-finish sunscreens and foundations.
Table 1: Physical & Sensory Data Comparison
| Property | 2-Ethylhexyl Palmitate | Coco-Caprylate/Caprate | C13-15 Alkane |
| Viscosity (25°C) | 12–16 mPa·s | 9–12 mPa·s | < 5 mPa·s |
| Surface Tension | ~30 mN/m | ~29 mN/m | ~26 mN/m |
| Spreadability Value * | 800 mm² | 1300 mm² | 1600 mm² |
| Play Time | Medium (15-20 min) | Short-Medium (10 min) | Short (<5 min) |
| After-feel | Slightly Oily | Powdery/Soft | Dry/Invisible |
*Spreadability Value: Area covered by 4mg sample on synthetic skin membrane after 10 minutes.
B. Oxidative & Hydrolytic Stability
For formulations containing aggressive actives (e.g., Retinol, Ascorbic Acid), the ester itself must not degrade into irritating free fatty acids or peroxides.
-
2-EHP: Susceptible to hydrolysis at extreme pH due to the accessible ester linkage.
-
Guerbet Esters: The "Guerbet" reaction creates beta-branched alcohols (e.g., 2-octyl-1-dodecanol).[1][2] When esterified, this bulky branching sterically hinders water/enzyme attack on the ester bond, providing superior stability.
Table 2: Stability Stress Test (4 weeks @ 50°C)
| Emollient | Acid Value Change (mg KOH/g) | Peroxide Value (meq O2/kg) | Suitability for Actives |
| 2-Ethylhexyl Palmitate | +0.5 (Moderate Hydrolysis) | 2.1 | Standard |
| Coco-Caprylate/Caprate | +0.8 (Lower Stability) | 3.5 | Low (Avoid high pH) |
| Guerbet Ester | < 0.1 (Stable) | < 0.5 | Excellent |
Experimental Protocols
To validate these alternatives in your specific matrix, use the following self-validating protocols.
Protocol A: Automated Optical Spreadability Analysis
Objective: Quantify the spreading radius to predict sensory "lightness."
-
Substrate Preparation: Use Vitro-Skin® (IMS Inc.) or a sandblasted PMMA plate (roughness Ra=2µm) to mimic skin topography. Hydrate Vitro-Skin in a humidity chamber (50% RH) for 24 hours.
-
Deposition: Using a positive displacement pipette, deposit exactly 5.0 µL of the emollient onto the substrate center.
-
Control: 2-Ethylhexyl Palmitate.
-
Validation: Perform in triplicate at 25°C ± 1°C.
-
-
Image Capture: Mount a high-resolution camera directly above the substrate. Capture images at t=0, t=1min, t=5min, and t=10min.
-
Analysis: Use ImageJ (NIH) to threshold the liquid spot and calculate the Area (mm²).
-
Calculation:
Note: A higher factor correlates with a "lighter/drier" sensory rating.
Protocol B: Rapid Oxidative Stress Test (Modified Rancimat)
Objective: Determine suitability for cosmeceutical carriers.[3][4][5][6][7]
-
Sample Prep: Heat 50g of emollient to 110°C in a reaction vessel.
-
Aeration: Bubble purified air through the sample at 10 L/h.
-
Induction Measurement: Measure the conductivity of the volatile by-products (formic/acetic acid) trapped in a distilled water reservoir.
-
Endpoint: The Oxidative Stability Index (OSI) is the time (hours) to the inflection point of the conductivity curve.
-
Target: Guerbet esters should exhibit >2x the OSI of 2-EHP.
-
Mechanistic Visualization: Stability Pathways
The following diagram illustrates why Guerbet esters offer superior protection against hydrolysis compared to linear or simple branched esters like 2-EHP.
Figure 2: Steric hindrance mechanism in Guerbet esters preventing hydrolytic degradation.
References
-
Evaluation of Physiochemical Properties of Emollient Esters. Cosmetics & Toiletries. (2013). Analysis of spreadability and surface tension of branched vs. linear esters.
-
Sensory Mapping for Common Special Esters. The Online Journal of Science and Technology. (2020). Comparative sensory data of Coco-Caprylate/Caprate vs. traditional esters.
-
Guerbet Alcohols and Their Esters: Synthesis and Applications. MDPI Materials. (2025). Detailed review of the oxidative stability and branching mechanisms of Guerbet compounds.
-
C13-15 Alkane Ingredient Profile. SpecialChem. (2022). Technical data on bio-alkane performance and compatibility with UV filters.[6][8][9]
-
Sustainable Cosmetic Ingredient Alternatives. NIH / PubMed. (2022). Case studies comparing performance of sustainable emollients against petrochemical controls.
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- 4. researchgate.net [researchgate.net]
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Comparative Thermal Analysis (TGA/DSC) of Azelaic Acid Esters: A Formulation Scientist’s Guide
Topic: Comparative Thermal Analysis (TGA/DSC) of Azelaic Acid Esters Content Type: Technical Comparison Guide Audience: Formulation Scientists, Polymer Chemists, and Drug Development Professionals
Executive Summary: The Thermal Trade-Off
In pharmaceutical and cosmetic formulation, azelaic acid esters serve two distinct roles depending on their alkyl chain length: permeation enhancers (short-chain) and plasticizers/emollients (long-chain).
This guide provides a comparative thermal analysis of the three primary ester classes:
-
Short-Chain: Dimethyl Azelate (DMA), Diethyl Azelate (DEA).
-
Branched/Mid-Chain: Di(2-ethylhexyl) Azelate (DOZ).
-
Polymeric: Azelaic acid-based copolyesters.
Key Takeaway: Thermal characterization of short-chain esters (DMA/DEA) via TGA is often misinterpreted; mass loss is driven by evaporation (volatility) rather than chemical decomposition . Conversely, long-chain esters (DOZ) exhibit true thermal stability up to ~300°C, making them critical for hot-melt extrusion (HME) and medical polymer processing.
Experimental Protocol: Validating Thermal Behavior
To obtain reproducible data, the following protocols distinguish between phase transitions, evaporation, and degradation.
Differential Scanning Calorimetry (DSC)
-
Objective: Determine Melting Point (
), Glass Transition ( ), and Crystallization behavior. -
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).
-
Crucial Setup:
-
Pan System: Hermetically sealed aluminum pans are mandatory for DMA/DEA to prevent evaporation during the heating scan, which would skew heat flow signals (endothermic evaporation peak masking melting).
-
Purge Gas: Dry Nitrogen (50 mL/min).
-
Cycle: Heat-Cool-Heat.
-
Cool to -90°C (equilibrate).
-
Heat to 100°C at 10°C/min (erase thermal history).
-
Cool to -90°C at 10°C/min (observe crystallization).
-
Heat to 100°C at 10°C/min (record
and ).
-
-
Thermogravimetric Analysis (TGA)[1][2][3][4][5]
-
Objective: Determine Volatility (evaporation onset) and Thermal Stability (decomposition onset,
). -
Instrument: TGA (e.g., TGA 5500).
-
Crucial Setup:
-
Pan System:
-
Open Pan (Platinum/Alumina): To measure volatility (relevant for shelf-life and processing safety).
-
Pinhole Sealed Pan: To measure chemical decomposition (suppressing evaporation).
-
-
Ramp: 10°C/min from Ambient to 600°C.
-
Atmosphere: Nitrogen (Inert) vs. Air (Oxidative stability).
-
Comparative Analysis: Data & Performance
The following table synthesizes thermal data, contrasting the volatile nature of short-chain esters with the stability of longer chains.
Table 1: Comparative Thermal Properties of Azelaic Acid Esters
| Property | Dimethyl Azelate (DMA) | Diethyl Azelate (DEA) | Di(2-ethylhexyl) Azelate (DOZ) | Polymeric Azelates |
| Molecular Weight | 216.27 g/mol | 244.33 g/mol | 412.6 g/mol | > 2000 g/mol |
| Primary Function | Solvent / Intermediate | Permeation Enhancer | Plasticizer (PVC/Rubber) | Bio-plasticizer / Matrix |
| Melting Point ( | 18°C | -16°C | -65°C (Pour Point) | 40–60°C (semi-crystalline) |
| Glass Transition ( | N/A (Crystallizes) | N/A (Crystallizes) | -70°C to -60°C | -35°C to -45°C |
| Boiling Point | 156°C (20 mmHg) | 172°C (18 mmHg) | > 375°C (760 mmHg) | N/A (Decomposes) |
| TGA 5% Mass Loss (Open Pan) | ~110–120°C (Evaporation) | ~130–140°C (Evaporation) | ~260–280°C (Decomposition) | > 300°C |
| Decomposition Onset | > 350°C (Sealed) | > 350°C (Sealed) | ~300°C | ~320–350°C |
Expert Insight: Note the massive difference in "TGA 5% Mass Loss" between DMA and DOZ. For DMA, this value represents the point where vapor pressure becomes significant. For DOZ, it represents the breaking of ester bonds. Do not confuse evaporation with instability.
Mechanistic Analysis & Structure-Property Relationships[2]
The "Evaporation vs. Decomposition" Trap
In TGA analysis of short-chain esters (DMA/DEA), a common error is interpreting the mass loss onset (~120°C) as thermal degradation.
-
Mechanism: These molecules are small and non-polar enough to volatilize before the energy required to scission the C-O-C bond is reached.
-
Validation: Running a Modulated TGA or a sealed-pan DSC will show no exothermic/endothermic decomposition events until much higher temperatures (>300°C).
-
Implication: DMA/DEA are thermally stable enough for compounding, but their high volatility requires closed systems to prevent loss of potency.
Plasticization Efficiency (The Effect)
DOZ is a superior plasticizer because of its branched 2-ethylhexyl chains.
-
Mechanism: The bulky, branched chains increase "Free Volume" between polymer chains (e.g., PVC or PLA), preventing them from packing tightly.
-
DSC Evidence: Adding DOZ to a polymer will shift the polymer's
lower. A sharp, low (-65°C) for the pure ester indicates excellent low-temperature flexibility for the final medical device (e.g., IV tubing).
Visualizing the Workflow
The following diagram outlines the decision process for characterizing these esters.
Figure 1: Decision tree for selecting the correct thermal analysis configuration based on ester chain length.
Applications in Drug Development
Permeation Enhancers (DEA)
Diethyl Azelate is used in topical formulations.[1]
-
Thermal Consideration: Its low melting point (-16°C) ensures it remains liquid on the skin. However, formulation manufacturing involving heat (e.g., emulsification at 70°C) must account for its volatility.
-
Recommendation: Add DEA during the cooling phase of emulsion manufacturing (<40°C) to prevent evaporative loss.
Medical Plastics (DOZ)
DOZ is a standard "phthalate-free" plasticizer for PVC and PLA.
-
Thermal Consideration: Medical tubing extrusion happens at 160–180°C.
-
Data Validation: TGA data confirms DOZ is stable ( < 1% mass loss) at these processing temperatures, unlike shorter esters which would smoke and create voids in the tubing.
References
-
PubChem. (2025). Dimethyl Azelate | C11H20O4 - Physical Properties. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Diethyl Azelate Technical Grade Safety & Properties. Merck KGaA. Link
-
Scientific Polymer Products. (2020). Di(2-ethylhexyl) azelate Safety Data Sheet & Thermal Data. Link
-
Zhang, W., et al. (2024). Synthesis of azelaic acid copolyester plasticizers and their application in PVC. Royal Society of Chemistry Advances. Link
-
BenchChem. (2025).[2][3] Comparative Analysis of Diethyl Azelate and Diethyl Suberate for Industrial Applications. Link
-
TA Instruments. (2022). Thermal Analysis of Phase Change Materials using TGA and DSC. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
